Microcystin
Description
Properties
CAS No. |
77238-39-2 |
|---|---|
Molecular Formula |
C49H74N10O12 |
Molecular Weight |
995.2 g/mol |
IUPAC Name |
(5S,8S,11R,12S,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-hydroxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19,21-pentamethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid |
InChI |
InChI=1S/C49H74N10O12/c1-26(2)23-36-45(66)57-40(48(70)71)30(6)41(62)55-35(17-14-22-52-49(50)51)44(65)54-34(19-18-27(3)24-28(4)38(60)25-33-15-12-11-13-16-33)29(5)46(67)59(10)37(47(68)69)20-21-39(61)58(9)32(8)43(64)53-31(7)42(63)56-36/h11-13,15-16,18-19,24,26,28-31,34-38,40,60H,8,14,17,20-23,25H2,1-7,9-10H3,(H,53,64)(H,54,65)(H,55,62)(H,56,63)(H,57,66)(H,68,69)(H,70,71)(H4,50,51,52)/b19-18+,27-24+/t28-,29-,30-,31-,34-,35-,36-,37+,38-,40+/m0/s1 |
InChI Key |
SRUWWOSWHXIIIA-UKPGNTDSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)[C@H]([C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)C(=C)N(C(=O)CC[C@@H](N(C1=O)C)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)O)/C |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(N(C1=O)C)C(=O)O)C)C)CC(C)C)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)O)C |
Origin of Product |
United States |
Biosynthesis and Molecular Biology of Microcystin Production
Genetic Basis of Microcystin Production: mcy Gene Cluster Organization
The genetic foundation for this compound synthesis lies within the mcy gene cluster. publish.csiro.aualoki.hu This cluster spans approximately 55 kilobases (kb) and contains the necessary genes for the toxin's assembly. publish.csiro.aualoki.hu In the well-studied cyanobacterium Microcystis aeruginosa, the cluster is composed of 10 genes, designated mcyA through mcyJ. publish.csiro.au These genes are organized into two operons that are transcribed in opposite directions from a central promoter region. aloki.huresearchgate.net The gene arrangement is highly conserved among different this compound-producing cyanobacterial genera, including Microcystis, Planktothrix, and Anabaena (Dolichospermum), though some variations, such as the number of genes (nine or ten), exist between genera. uibk.ac.atmdpi.com The presence of this core gene cluster is the primary factor that distinguishes toxic from non-toxic strains of these cyanobacteria. mdpi.com
The mcy gene cluster encodes a sophisticated assembly line of enzymes, including non-ribosomal peptide synthetases (NRPS), polyketide synthases (PKS), hybrid NRPS-PKS enzymes, and various tailoring enzymes that modify the final molecule. publish.csiro.auunesp.br The function of many of these genes has been confirmed through gene inactivation studies. uibk.ac.atunesp.br For instance, knocking out a mcy gene in Microcystis aeruginosa PCC7806 resulted in a complete halt of this compound production. uibk.ac.at
The roles of the key genes in the mcy cluster are detailed below:
Table 1: Key Genes in the mcy Cluster and Their Functions| Gene | Encoded Enzyme/Protein | Function in this compound Biosynthesis |
|---|---|---|
| mcyA | Peptide Synthetase / Hybrid NRPS-PKS | Involved in the incorporation of D-Ala and L-X (variable amino acid, e.g., Leucine in MC-LR). mdpi.comasm.org Contains a condensation domain. uibk.ac.at |
| mcyB | Peptide Synthetase | Responsible for activating and incorporating the D-MeAsp (D-erythro-β-methylaspartic acid) residue. researchgate.net |
| mcyC | Peptide Synthetase | Activates and incorporates the L-Z (variable amino acid, e.g., Arginine in MC-LR) residue and contains an integrated thioesterase domain. researchgate.netasm.org |
| mcyD | Polyketide Synthase (PKS) | Part of the PKS module responsible for the synthesis of the unique C20 amino acid Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid). unesp.brmdpi.com |
| mcyE | Hybrid NRPS-PKS | Continues Adda synthesis and is responsible for adding D-glutamate to the peptide chain. mdpi.cominnspub.net |
| mcyF | Aspartate Racemase | Catalyzes the conversion of L-aspartate to D-MeAsp. unesp.brmdpi.com |
| mcyG | Hybrid NRPS-PKS | Initiates the biosynthesis by loading the starter unit (phenylacetate) for Adda synthesis. unesp.br |
| mcyH | ABC Transporter | Putatively involved in the transport or export of the this compound peptide out of the cell. mdpi.comnih.gov |
| mcyI | Dehydrogenase | Believed to be involved in the synthesis of the Mdha (N-methyldehydroalanine) residue. unesp.brmdpi.com |
| mcyJ | O-methyltransferase | Transfers a methyl group to the Adda moiety, a crucial step in forming the final toxic molecule. asm.orgmdpi.comnih.gov |
The expression of the mcy gene cluster is not constitutive but is controlled by a variety of regulatory elements and influenced by environmental signals. nih.govstanford.edu The genes are arranged around a central bidirectional promoter region from which the two operons (mcyA-C and mcyD-J) are transcribed. aloki.huresearchgate.net This intergenic region contains binding sites for several transcription factors, allowing for complex regulation. nih.gov
Research has identified specific regulatory elements that respond to environmental cues. For instance, a ferric uptake regulator (Fur) binding site has been found in the promoter region, suggesting that iron availability can influence toxin production. uibk.ac.at Light is another critical regulatory factor. Studies have shown that the promoter has two different transcription initiation sites that are used under high and low light conditions, indicating a sophisticated mechanism for light-dependent regulation of this compound synthesis. uibk.ac.atnih.gov The expression of mcy genes often follows a diel cycle, with transcription increasing in anticipation of dawn to maximize daytime metabolic functions like photosynthesis, which provides the necessary precursors for toxin synthesis. frontiersin.org These regulatory elements, which include promoters and enhancers, interact with transcription factors and chromatin regulators to fine-tune gene expression in response to various signals. frontiersin.orgmdpi.com
Key Genes and Their Functional Roles in this compound Biosynthesis
Biosynthetic Pathway Elucidation for this compound Variants
The biosynthesis of this compound is a modular process, following the thiotemplate mechanism characteristic of non-ribosomal peptide synthesis. uibk.ac.atnih.gov The assembly line architecture of the NRPS and PKS enzymes generally follows a colinearity rule, where the order of the enzymatic modules corresponds to the sequence of amino acids in the final peptide product. nih.gov
The synthesis of this compound is a hybrid pathway that combines both PKS and NRPS machinery. nih.govbeilstein-journals.org The process begins with the synthesis of the signature non-proteinogenic amino acid, Adda, which is essential for the toxin's biological activity. nih.govnih.gov This is accomplished by a series of PKS modules encoded by mcyD, mcyE, and mcyG. unesp.br The pathway is initiated by the McyG enzyme, which activates a starter unit, followed by a series of condensation reactions catalyzed by the PKS modules to build the polyketide chain that forms the backbone of Adda. unesp.brbeilstein-journals.org
Following the synthesis of the Adda precursor, the NRPS modules take over. nih.gov These modules are large, multifunctional enzymes, each responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. nih.gov The NRPS enzymes McyA, McyB, McyC, and McyE sequentially add the remaining six amino acids: D-Ala, a variable L-amino acid (X), D-MeAsp, another variable L-amino acid (Z), D-Glu, and Mdha. mdpi.comunesp.br The variability in the amino acids at the X and Z positions, which gives rise to the more than 240 different this compound congeners, is attributed to the relaxed substrate specificity of the adenylation (A) domains within the McyA and McyC modules. researchgate.netmdpi.com These domains are responsible for selecting the specific amino acid to be incorporated.
After the linear heptapeptide (B1575542) is assembled on the NRPS/PKS enzyme complex, it undergoes several crucial post-translational modifications and a final cyclization step to become a mature, biologically active toxin. The McyC enzyme contains a thioesterase domain that catalyzes the release and cyclization of the peptide chain. asm.org
Several "tailoring" enzymes, encoded by other genes within the mcy cluster, perform key modifications. For example, McyJ functions as an O-methyltransferase that adds a methyl group to the C9 position of the Adda side chain. nih.gov The inactivation of mcyJ leads to the production of a novel, demethylated this compound variant. nih.gov Other modifications include the racemization of L-aspartate to D-erythro-β-methylaspartate by the McyF racemase and the formation of the dehydroalanine (B155165) residue by the McyI dehydrogenase. unesp.brmdpi.com
Furthermore, the this compound molecule can undergo isomerization, particularly in its Adda side chain, which contains conjugated double bonds. mdpi.com Exposure to sunlight in the presence of photosensitizers like humic acids can cause a geometric isomerization of the Adda side chain from the naturally occurring E,E configuration to Z,E or other isomers. nih.govmdpi.com This structural change can significantly impact the molecule's ability to bind to its target proteins. nih.gov
Non-ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Contributions
Microbial Ecology of this compound-Producing Cyanobacteria
This compound production is not ubiquitous among cyanobacteria but is restricted to specific genera that thrive in freshwater environments worldwide. redalyc.org The most prominent producers are species of Microcystis, Planktothrix, and Anabaena (now often classified as Dolichospermum). mdpi.comasm.org However, the ability to produce microcystins has also been identified in other genera, including Nostoc, Oscillatoria, and Fischerella. unesp.brredalyc.org
The distribution of toxic and non-toxic strains is often described as "patchy," with both types coexisting within the same water body. uibk.ac.at This sporadic distribution suggests that the mcy gene cluster may have been spread through horizontal gene transfer. uibk.ac.at Environmental factors play a significant role in the ecology of these cyanobacteria and their toxin production. Nutrient enrichment (eutrophication), particularly with phosphorus and nitrogen, is a major driver of cyanobacterial blooms. tandfonline.com Water temperature is also a critical factor; warmer temperatures, often between 25 and 30°C, tend to favor the growth of this compound-producing Microcystis strains over non-toxic ones. oup.com
The ecological role of this compound is not fully understood, but it is thought to be involved in various interactions. The formation of colonies in Microcystis, which provides protection against grazing and environmental stressors, appears to be linked with its associated microbiome and may be influenced by this compound production. oup.com Studies of cyanobacteria in specific ecosystems, such as Lake Erie and Caribbean coral reefs, have revealed a diverse community of potential toxin producers, highlighting the complex ecological dynamics that govern the presence and prevalence of microcystins in aquatic systems. asm.orgnih.gov
Dominant Genera and Species Implicated in this compound Production
This compound production is widespread across several genera of freshwater cyanobacteria, which often form extensive and harmful algal blooms. mdpi.commdpi.com The most prominent and frequently cited this compound-producing genera include Microcystis, Dolichospermum (formerly classified within Anabaena), and Planktothrix. nih.govepa.govnih.gov However, the capability to synthesize these toxins is not limited to these three, and several other genera have been identified as producers.
Microcystis is perhaps the most notorious genus, with Microcystis aeruginosa being the most common toxic cyanobacterium found in eutrophic freshwater environments worldwide. wikipedia.orgtandfonline.com Species of Dolichospermum are also significant contributors to toxic blooms, known to produce a variety of toxins, including microcystins. mdpi.comresearchgate.net The filamentous genus Planktothrix, particularly Planktothrix agardhii and the red-pigmented Planktothrix rubescens, are common in temperate lakes and are potent this compound producers. nih.govmdpi.comnih.gov
Other genera that have been confirmed to contain this compound-producing species include Nostoc, which is found in both aquatic and terrestrial habitats, and Anabaenopsis, a primarily tropical and subtropical genus. nih.govwikipedia.orgscirp.orgnih.gov Less commonly, genera such as Fischerella and Hapalosiphon have also been shown to possess the mcy gene cluster and produce microcystins. unesp.brnih.gov
The following table details the primary genera and some of the key species known for producing microcystins.
| Genus | Key this compound-Producing Species | Typical Habitat |
| Microcystis | M. aeruginosa, M. viridis, M. ichthyoblabe, M. flos-aquae wikipedia.orgclimahealth.infoufl.edu | Eutrophic freshwater (lakes, reservoirs) wikipedia.org |
| Dolichospermum (formerly Anabaena) | D. circinalis, Dolichospermum sp. mdpi.comresearchgate.netnih.gov | Eutrophic freshwater (lakes, brackish waters) mdpi.com |
| Planktothrix | P. agardhii, P. rubescens, P. isothrix nih.govmdpi.comuni-konstanz.de | Temperate freshwater lakes, often stratified mdpi.comnih.gov |
| Nostoc | Nostoc sp. (strain 152, strain IO-102-I) nih.govnih.gov | Aquatic and terrestrial environments nih.gov |
| Anabaenopsis | A. arnoldii, A. elenkinii, A. milleri nih.govresearchgate.netepslibrary.atoup.com | Tropical and subtropical waters wikipedia.org |
| Fischerella | Fischerella sp. (strain CENA161) unesp.brnih.gov | Terrestrial and aquatic habitats unesp.br |
Intraspecific and Interspecific Variability in this compound Production Capabilities
A significant feature of this compound production is its remarkable variability, which occurs both between different species (interspecific) and within a single species (intraspecific). nih.govresearchgate.net This means that not all species within a known toxin-producing genus will produce microcystins, and within a single species known to be a producer, not all strains possess the ability to synthesize the toxin. nih.gov
The primary basis for this variability is the presence or absence of the this compound synthetase (mcy) gene cluster. nih.gov Populations of cyanobacteria, such as Microcystis or Planktothrix, are often a mixture of toxic and non-toxic genotypes that are morphologically identical. nih.govresearchgate.net The distribution of the mcy gene cluster is sporadic, and its absence in certain strains or species is thought to be the result of gene loss events over evolutionary time. pnas.orgasm.org
Interspecific variability is evident in the different arrays of this compound congeners produced by different genera. For example, Planktothrix often produces a different set of this compound isoforms compared to Microcystis. nih.gov Furthermore, some genera within the same order, like Aphanizomenon in the Nostocales, are closely related to producers like Dolichospermum but often lack the genes for this compound synthesis. mdpi.comnih.gov
Intraspecific variability is a well-documented phenomenon where toxic and non-toxic strains co-exist. researchgate.net For instance, studies on Microcystis aeruginosa have identified numerous strains, some containing the mcy genes and producing toxins, while others lack the entire gene cluster and are non-toxic. nih.govresearchgate.net Similarly, in populations of Planktothrix, both this compound-producing and non-producing strains are found co-occurring. nih.gov This variation can be caused by the complete deletion of the mcy operon or by smaller mutations, insertions, or recombination events within the gene cluster that render it non-functional. nih.govmdpi.com The presence of partial mcy genes has been detected in some non-producing strains, indicating that incomplete gene loss or mutations are potential mechanisms for the loss of toxicity. nih.govmdpi.com
The table below provides examples illustrating the intraspecific variability in this compound production.
| Species | Strain Example | This compound Production Capability | Genetic Basis |
| Microcystis aeruginosa | PCC 7806 biorxiv.org | Producer | Contains complete mcy gene cluster biorxiv.orgpublish.csiro.au |
| Microcystis aeruginosa | Multiple strains nih.gov | Non-producer | Lacks the mcyA and mcyB genes or the entire cluster nih.gov |
| Planktothrix agardhii | CYA 126 nih.gov | Producer | Contains functional mcy gene cluster nih.gov |
| Planktothrix agardhii | Multiple strains nih.gov | Non-producer | Lacks specific or all mcy genes nih.gov |
| Nostoc sp. | Strain 152 nih.govnih.gov | Producer | Contains mcy gene cluster nih.gov |
| Nostoc punctiforme | PCC 73102 nih.gov | Non-producer | Closely related to producing strains but lacks mcy genes nih.gov |
Environmental Occurrence, Distribution, and Dynamics of Microcystin
Spatial and Temporal Distribution of Microcystin in Aquatic Ecosystems
The presence of this compound is intrinsically linked to the proliferation of cyanobacteria, often referred to as blue-green algae, which are its primary producers. Consequently, the distribution of this compound mirrors the geographic and seasonal patterns of cyanobacterial blooms.
Freshwater bodies such as lakes, reservoirs, and slow-moving rivers are the most common environments for the formation of cyanobacterial blooms and, therefore, the highest concentrations of this compound. ca.gov The toxin's distribution within these systems is highly variable.
Spatially, this compound concentrations can differ significantly between different types of freshwater bodies. For instance, a study of drinking water sources in China found that the concentration of this compound-LR (MC-LR) in lakes and reservoirs was higher than in rivers. nih.gov This is often attributed to the longer water residence times and more stable hydrodynamic conditions in lakes and reservoirs, which are more conducive to the accumulation of cyanobacterial biomass. nih.gov In the United States, a national assessment of lakes and reservoirs revealed that the Northern, Southern, and Temperate Plains ecoregions exhibited the highest average biovolumes of potentially toxigenic cyanobacteria and the highest mean concentrations of this compound. nih.gov Within a single water body, concentrations can also vary, with higher levels often found inshore where wind and currents can accumulate surface scums. tandfonline.com For example, in Lake of the Woods, shoreline areas were found to have significantly higher this compound concentrations compared to offshore waters. tandfonline.com
Temporally, this compound concentrations in freshwater systems typically follow a seasonal pattern, with the highest levels occurring during the warmer months of summer and early autumn. limnology-journal.orgnih.gov This seasonality is driven by environmental conditions that favor cyanobacterial growth, such as increased water temperature and light availability. limnology-journal.org For example, in the Northern Basin of Lake Biwa, Japan, the highest this compound concentrations were consistently observed between July and October. nih.govepa.gov However, blooms of certain species, like Planktothrix agardhii, can persist into the autumn even as water temperatures decrease. limnology-journal.org In some cases, high concentrations of microcystins can be released into the water during the winter when cyanobacterial biomass decays. limnology-journal.org Dried scums on the shores of lakes can also retain high concentrations of this compound for several months, acting as a reservoir for the toxin. epa.gov
Table 1: this compound Concentrations in Various Freshwater Systems
| Location | Water Body Type | Period of Study | Maximum this compound Concentration (µg/L) | Dominant Cyanobacterial Species |
|---|---|---|---|---|
| Seven River Basins, China | Lakes, Reservoirs, Rivers | 2015-2017 | 0.052 | Not Specified |
| Lake Biwa (Northern Basin), Japan | Lake | 1998-2000 | 35.9 | Microcystis aeruginosa, M. wesenbergii |
| Lake of the Woods, USA/Canada | Lake | 2006, 2009 | ~600 (shoreline) | Dolichospermum, Microcystis |
| Syczyńskie Lake, Poland | Lake | Not Specified | 90 (biomass-bound) | Planktothrix agardhii |
Historically considered a freshwater issue, the presence of this compound in estuarine and coastal waters is a growing concern. researchgate.net Freshwater runoff and discharges from rivers and lakes can transport cyanobacterial cells and dissolved toxins into these more saline environments. noaa.govifremer.fr The transfer of this compound from freshwater to estuarine regions has been documented globally, including in the United States, Europe, and Asia. ifremer.fr
Once in estuaries, the fate of this compound is influenced by salinity. While high salinity can induce the lysis of freshwater cyanobacterial cells, leading to the release of intracellular toxins, some species, such as Microcystis aeruginosa, exhibit a degree of salt tolerance. ifremer.fr This allows them to persist and potentially continue to produce toxins in brackish waters. Studies have shown that both intracellular and extracellular microcystins can be detected along salinity gradients in estuaries. ifremer.fr For example, in some estuaries, extracellular this compound concentrations have been observed to increase from upstream to downstream, corresponding with cell lysis at higher salinities. ifremer.fr
A significant concern in these environments is the bioaccumulation of microcystins in shellfish, such as oysters and mussels. researchgate.netnoaa.gov These filter-feeding organisms can accumulate toxins from the water, posing a potential risk to both human consumers and marine wildlife. noaa.gov this compound contamination in shellfish has been reported in several U.S. states, including California, Washington, Louisiana, Virginia, and New York. noaa.gov
Inhalation of aerosolized toxins represents another potential route of exposure to this compound. news-medical.netfau.edu The process of bubble bursting at the water's surface, especially during wind-driven wave action or in areas with aeration systems, can generate aerosols containing cyanobacterial cells and toxins. nih.gov These aerosols can then be transported by wind over considerable distances. nih.gov
Studies have provided evidence of the presence of microcystins in the air near water bodies experiencing cyanobacterial blooms. news-medical.netfau.edu For instance, a study in Florida detected this compound in the nasal passages of a high percentage of coastal residents, including some who reported no direct contact with the contaminated water, suggesting exposure through aerosols. news-medical.netfau.edu Research near Grand Lake St. Marys, Ohio, quantified this compound concentrations in airborne particulate matter, with levels varying based on meteorological conditions like wind speed and direction. nih.gov The size of these toxin-containing particles is often small enough to be inhaled deep into the respiratory system. nih.gov
While the atmospheric transport of microcystins is confirmed, the persistence and transformation of these toxins in the atmosphere are still areas of active research. rsc.org Factors such as temperature, wind patterns, and the presence of other atmospheric pollutants can influence the transport and chemical fate of aerosolized toxins. rsc.org
Estuarine and Coastal Environments
Environmental Factors Influencing this compound Production and Release
The production of this compound by cyanobacteria is not constant but is influenced by a suite of environmental variables. The growth of toxin-producing cyanobacteria and the synthesis of the toxin itself are regulated by factors such as nutrient availability and light conditions. neptjournal.comresearchgate.net
Nutrient enrichment, particularly with nitrogen (N) and phosphorus (P), is a primary driver of cyanobacterial blooms. researchgate.net The concentrations and ratios of these nutrients play a crucial role in both the growth of cyanobacteria and their production of this compound.
High concentrations of both total nitrogen and total phosphorus are strongly associated with elevated this compound levels in lakes and reservoirs. nih.gov However, the relationship between nutrient availability and toxin production can be complex. Some studies indicate that nitrogen limitation can lead to a decrease in the amount of this compound produced per cell (toxin quota). umich.edu This is consistent with the fact that this compound is a nitrogen-rich compound. umich.edu Conversely, some research suggests that this compound production can increase under conditions of nutrient stress, such as nitrogen starvation. researchgate.netnih.gov
The form of available nitrogen also appears to be important. Some cyanobacteria may out-compete other algae for reduced forms of nitrogen like ammonium. plos.org Studies have shown that the addition of both nitrate (B79036) and urea (B33335) can significantly increase total this compound concentrations. plos.org The stoichiometry of nitrogen to phosphorus (N:P ratio) is another critical factor. Low N:P ratios have been associated with the dominance of Microcystis over other cyanobacteria. cdnsciencepub.com In some cases, optimal growth of cyanobacteria and maximal this compound production occur at different N:P ratios. For example, one study found that the optimal growth of Microcystis aeruginosa occurred at a low N:P ratio, while the highest this compound content was observed at a higher N:P ratio. researchgate.net
Table 2: Influence of Nitrogen (N) and Phosphorus (P) on Microcystis aeruginosa Growth and this compound (MC) Production
| Nutrient Condition | Effect on Growth | Effect on this compound Production | Reference |
|---|---|---|---|
| Excess N, Constant P | Stimulated | Variable | researchgate.net |
| Excess P, Constant N | Inhibited | Lower MC per cell | researchgate.netsc.edu |
| N Starvation | Inhibited | Increased MC production | researchgate.netnih.gov |
| P Limitation | Inhibited | Variable | umich.edunih.gov |
Light is a fundamental requirement for photosynthesis and the growth of cyanobacteria, and it also significantly influences this compound production. neptjournal.comnih.gov The relationship between light and toxin synthesis is not linear and can vary between different cyanobacterial strains.
Generally, this compound production increases with light intensity up to a certain point, beyond which it can be inhibited by high light levels. nih.govresearchgate.net This is why the highest concentrations of this compound in a water body are often found at depths where light intensity is moderate, rather than at the surface where it can be very high. nih.gov For Microcystis strain PCC 7806, a positive correlation was found between this compound production and photosynthetically active radiation (PAR) under light-limited growth, but a negative correlation was observed under light-saturated conditions. nih.govresearchgate.net
The quality, or wavelength, of light also has an effect. Some studies have shown that red light can stimulate this compound production in Microcystis aeruginosa, while blue light may have no significant effect compared to white light. nih.gov The photoperiod, or the duration of the light-dark cycle, can also influence toxin production. For example, continuous light has been found to be more favorable for the production of some cyanotoxins compared to a cycle of light and dark periods. nih.gov
Temperature Regimes and Implications of Climate Change
Temperature is a critical environmental factor influencing the growth of cyanobacteria and the production of this compound. Global warming and the resulting climate change are predicted to increase the frequency, geographic distribution, and duration of cyanobacterial harmful algal blooms (cyano-HABs). nih.govresearchgate.net This is due to several factors associated with climate change, including rising surface water temperatures, increased atmospheric carbon dioxide, and altered precipitation patterns leading to eutrophication and increased salination of freshwater bodies. nih.gov
Studies have shown that the growth rates of many Microcystis strains, a common this compound producer, are optimal at warmer temperatures. For instance, research on tropical Microcystis strains revealed that while increased temperatures from 27°C to 37°C led to higher growth rates, with an average optimum growth temperature of around 34.3°C, the total this compound concentration and cellular quota actually decreased. mdpi.com Specifically, total this compound concentration decreased by 35% in strains where MC-LR was the dominant variant and by a staggering 94% in strains dominated by MC-RR as temperatures rose. mdpi.com Another study found that the optimal temperature for the growth of M. aeruginosa cells is close to 30°C. oup.com However, some research indicates that while growth may increase with temperature up to an optimum, toxin production decreases when temperatures exceed this optimal level. researchgate.netnih.gov For example, one study demonstrated a 9.5-fold decrease in maximum MC-LR production when the temperature was increased from 26°C to 35°C. nih.gov
Climate change is also expected to favor the dominance of cyanobacteria over other phytoplankton. mdpi.comfrontiersin.org The ability of some cyanobacteria to thrive at high temperatures gives them a competitive advantage. oup.comscirp.org Paleolimnological studies have shown that climate warming has been a primary driver of the increase in this compound-producing potential in lakes since the 1980s. nih.gov
| Study Focus | Temperature Range | Key Findings on Growth | Key Findings on MC Production | Reference |
| Tropical Microcystis strains | 27°C - 37°C | Increased growth rates with an average optimum at 34.3°C. mdpi.com | Decreased total MC concentration and cell quota at higher temperatures. mdpi.com | mdpi.com |
| M. aeruginosa | 5°C - 35°C | Optimal growth temperature around 30°C. oup.com | Not explicitly detailed. | oup.com |
| Tropical Microcystis species | 27°C - 36°C | Higher growth rates in some strains at 30°C and 33°C. climahealth.info | Increased total MC cell quota at 33°C for some strains, sharp decrease at 36°C for all. climahealth.info | climahealth.info |
| M. aeruginosa | 26°C - 35°C | Growth increased with temperature. nih.gov | Maximum MC-LR production decreased 9.5-fold as temperature rose from 26°C to 35°C. nih.gov | nih.gov |
| Tropical Microcystis strains | 27°C - 37°C | Higher biomass at 31°C compared to 27°C. mdpi.com | MC quota per biomass significantly declined with higher temperatures. mdpi.com | mdpi.com |
Hydrodynamic Conditions and Water Column Stratification
Hydrodynamic conditions, including water column stratification and mixing, play a crucial role in the distribution and accumulation of this compound-producing cyanobacteria. frontiersin.org Calm, stable water conditions, often resulting from thermal stratification, are generally favorable for the formation of cyanobacterial surface blooms, or scums. frontiersin.orgrptu.de
During periods of stratification, the water column divides into distinct layers with different temperatures and densities. Buoyant cyanobacteria, such as Microcystis, can regulate their position in the water column to access light at the surface for photosynthesis and nutrients in deeper layers. nih.gov This ability allows them to outcompete non-buoyant phytoplankton. mdpi.com In a stratified subtropical reservoir, the highest concentrations of this compound-LR (up to 4.16 µg/L) and toxic cyanobacteria were found in the warm, upper layer (epilimnion), while the lowest concentrations were in the cold, deep layer (hypolimnion). nih.govresearchgate.net
However, the effect of mixing is not always straightforward. Moderate turbulence can actually promote the aggregation of Microcystis cells into larger colonies. frontiersin.org These larger colonies have higher buoyancy, allowing them to float to the surface more rapidly and form dense blooms when mixing subsides. frontiersin.orggriffith.edu.au Some research suggests that Microcystis can adapt to wind by releasing surface-active materials that reduce surface tension, which in turn can decrease wind-driven mixing and promote the re-formation of surface scums. frontiersin.orgnih.gov In large, shallow lakes, wind-induced mixing is a key factor controlling the high spatial and temporal variability of cyanobacterial blooms. frontiersin.org
| Condition | Effect on Cyanobacteria | Effect on this compound Distribution | Reference |
| Stratification | Accumulation of buoyant cyanobacteria in the epilimnion. mdpi.comnih.gov | Highest concentrations in the epilimnion, lowest in the hypolimnion. nih.govresearchgate.net | mdpi.comnih.govresearchgate.net |
| Strong Wind/Mixing | Vertical dispersal of surface scums, potential for smaller colony sizes. nih.govfrontiersin.orgnih.gov | Redistribution throughout the water column, increased concentrations at deeper levels. nih.govresearchgate.net | nih.govresearchgate.netfrontiersin.orgnih.gov |
| Weak/Moderate Wind | Promotes aggregation into larger, more buoyant colonies. frontiersin.org | Facilitates rapid scum formation at the surface. frontiersin.org | frontiersin.org |
| Calm Conditions | Allows buoyant cyanobacteria to float and form dense surface scums. frontiersin.orgrptu.de | High concentrations at the water surface. | frontiersin.orgrptu.de |
pH and Salinity Influences on Cyanobacterial Physiology
The pH and salinity of aquatic environments significantly impact the physiology, growth, and toxin production of cyanobacteria. Cyanobacterial blooms often lead to an increase in pH due to photosynthetic carbon dioxide uptake. Many cyanobacteria, including Microcystis, can tolerate and even thrive in alkaline conditions, giving them a competitive advantage over other phytoplankton.
Salinity is another critical factor, particularly in estuaries and coastal areas subject to saltwater intrusion, a phenomenon expected to increase with climate change. mdpi.com Most freshwater cyanobacteria are sensitive to salt stress, but some Microcystis strains show considerable resistance. mdpi.commdpi.com Studies on the effect of salinity on this compound production have yielded varied results.
One study on tropical Microcystis strains found that low salinity (4‰ and 8‰) seemed to promote this compound production compared to standard freshwater conditions (0.5‰), while higher salinities (12‰ and 16‰) strongly reduced it. mdpi.com Another study on M. aeruginosa showed that low salinity (up to 7 ppt) promoted growth and this compound production, whereas higher salinities (≥10 ppt) suppressed growth and led to cell lysis. mdpi.com Elevated salinity can cause cellular damage and increase the release of intracellular microcystins into the surrounding water. unf.eduusgs.gov For instance, at salinities above 15 ppt, more than 50% of the total this compound concentration was found to be extracellular. researchgate.net
The response to salinity can be strain-dependent. Some research has shown that M. aeruginosa can tolerate salinities up to 18 psu, but higher levels cause this compound to leak from the cells. usgs.gov The production of osmolytes, such as betaine (B1666868) and trehalose, is a key mechanism for cyanobacteria to survive in high salinity environments. researchgate.net While some studies suggest elevated salinity induces the production of both intracellular and extracellular microcystins, others indicate it reduces production but promotes release from the cells. mdpi.com
| Salinity Level | Effect on Growth | Effect on this compound (MC) | Reference |
| Low (≤ 7 ppt) | Promoted growth and photosynthesis. mdpi.com | Induced MC production. mdpi.com | mdpi.com |
| Low (4-8‰) | Not explicitly detailed. | Higher MC concentrations and quota than at 0.5‰. mdpi.com | mdpi.com |
| High (≥ 10 ppt) | Suppressed growth, aggravated oxidative stress. mdpi.com | Reduced MC contamination, caused cell lysis. mdpi.com | mdpi.com |
| High (12-16‰) | Strongly reduced. mdpi.com | Strongly reduced MC concentrations and quota. mdpi.com | mdpi.com |
| High (>15) | Survived due to osmolyte accumulation. researchgate.net | >50% of total MC was extracellular. researchgate.net | researchgate.net |
This compound Release Mechanisms from Cyanobacterial Cells
Passive Diffusion and Active Transport Processes
The release of microcystins from cyanobacterial cells is a critical step in the contamination of water bodies. It is generally accepted that passive diffusion of microcystins across the cell membrane is unlikely. nih.govmdpi.com This is due to the hydrophilic nature and relatively large molecular weight (900-1100 Da) of this compound molecules. mdpi.comresearchgate.net
Instead, cellular uptake of microcystins into other organisms is known to occur via active transport, specifically through organic anion-transporting polypeptides (OATPs). nih.govresearchgate.netacs.org While this describes uptake into other cells, the primary mechanisms for this compound to exit the cyanobacterial cell that produced it are not through active export channels. The release into the environment is predominantly associated with the loss of cell integrity. ca.govnih.gov
Cellular Lysis and Senescence Dynamics
The most significant pathway for the release of microcystins into the water is through the lysis (bursting) of cyanobacterial cells. ca.govnih.govmdpi.com Cell lysis can be triggered by a variety of environmental stressors, including high salinity, chemical treatments (like algaecides), and physical damage. mdpi.commdpi.comresearchgate.net When the cells die and decompose, their walls break down, releasing the cell-bound toxins into the water column. ca.govnih.gov
In addition to simple necrosis, recent research has highlighted the role of a genetically controlled process similar to apoptosis in metazoans, known as programmed cell death (PCD), in Microcystis. mdpi.comfrontiersin.orgnih.gov PCD can be initiated by various stressors, such as oxidative stress induced by hydrogen peroxide, and it is mediated by caspase-like enzymes. researchgate.netmdpi.comfrontiersin.org This controlled cell death process is also a mechanism for this compound release. mdpi.comfrontiersin.org It is hypothesized that the release of microcystins during PCD might serve an ecological function for the surviving population, for example, by promoting the formation of colonies which can be a defense mechanism. mdpi.comfrontiersin.org Therefore, the release of this compound is tightly coupled with cell death, whether through uncontrolled lysis or a more regulated PCD process. mdpi.comscite.ai
Bioaccumulation and Biotransformation of this compound in Aquatic Food Webs
Once released into the water, microcystins can be taken up by a wide range of aquatic organisms, leading to bioaccumulation in the food web. The primary route of exposure for many organisms is through the consumption of toxic cyanobacterial cells or the uptake of dissolved toxins from the water.
The accumulation of microcystins has been documented in various aquatic organisms, including zooplankton, bivalves (mussels and clams), crustaceans, and fish. These organisms can accumulate significant concentrations of the toxin, often without showing immediate signs of poisoning. This poses a risk for trophic transfer, where the toxin is passed up the food chain to higher-level consumers such as larger fish, birds, and even mammals, including humans.
Inside the organism, microcystins can undergo biotransformation. The primary mechanism of detoxification involves conjugation with glutathione (B108866) (GSH), a process catalyzed by the enzyme glutathione S-transferase (GST). This results in the formation of a this compound-glutathione conjugate (MC-GSH). This conjugate is generally less toxic than the parent this compound. The MC-GSH conjugate can be further metabolized to a cysteine conjugate (MC-Cys). These conjugation products can also accumulate in tissues.
The liver is the primary target organ for this compound toxicity because the OATP transporters responsible for uptake are highly expressed in liver cells. nih.govacs.org However, accumulation has also been observed in other tissues, including muscle, kidney, and intestine. The persistence of microcystins and their conjugates in the tissues of aquatic organisms means that the threat of toxin exposure can continue long after a cyanobacterial bloom has dissipated. ca.gov
Trophic Transfer Dynamics in Lower Organisms (e.g., zooplankton, mollusks)
Microcystins, produced by various cyanobacteria genera, can enter aquatic food webs through consumption by primary consumers. epa.govresearchgate.net Zooplankton and mollusks are primary vectors for the transfer of these toxins to higher trophic levels. mdpi.comufrj.brhanyang.ac.krresearchgate.net The accumulation of microcystins in these lower organisms is influenced by factors such as the species' feeding behavior, the toxicity of the cyanobacterial strains present, and the organism's detoxification capabilities. researchgate.net
Aquatic animals can accumulate microcystins through two primary routes: by feeding on toxic cyanobacterial cells or consuming food already containing the toxins, and by absorbing dissolved microcystins from the surrounding water. riptideweb.com Zooplankton, in particular, are considered a critical link in the transfer of microcystins within freshwater ecosystems. mdpi.com They graze on cyanobacteria, accumulating the toxins in their tissues, which are then passed on to their predators, such as planktivorous fish. ufrj.brresearchgate.netfrontiersin.org Studies have shown that zooplankton can be efficient accumulators of microcystins. nih.gov For instance, research on Daphnia pulicaria demonstrated accumulation up to 1090 μg of this compound per gram of dry weight (DW) after consuming Planktothrix filaments. nih.gov Similarly, field studies in Swedish lakes measured maximum this compound levels of 9 µg g⁻¹ DW in zooplankton. tandfonline.com
Mollusks, especially filter-feeding bivalves like mussels and clams, also play a significant role in the bioaccumulation of microcystins. nih.gov Their sessile nature and filter-feeding activity can lead to the ingestion of large quantities of cyanobacterial cells. researchgate.net Consequently, high concentrations of microcystins can be found in their tissues. For example, concentrations in the bivalve Unio douglasiae have been recorded as high as 420 μg g⁻¹ DW. mdpi.com The Asian clam is known to feed on Microcystis and continuously accumulate the toxins. mdpi.com The distribution of toxins can vary significantly among different organs within the mollusks, with the highest concentrations often found in the hepatopancreas or digestive gland. mdpi.comnih.gov
While the transfer of microcystins from lower organisms to higher trophic levels is well-documented, the process is not always one of biomagnification. nih.govshareok.org In some food webs, a process of biodilution has been observed, where the concentration of microcystins decreases at higher trophic levels. nih.gov Nevertheless, the role of zooplankton and mollusks as vectors remains a crucial dynamic in the environmental fate of microcystins, facilitating their movement through aquatic food chains. mdpi.comnih.gov
Table 1: Reported this compound (MC) Concentrations in Lower Organisms
This table presents findings from various studies on the concentration of microcystins in zooplankton and mollusk species.
| Organism Group | Species | Location/Study Type | Maximum Concentration Reported (µg g⁻¹ Dry Weight) | Reference |
|---|---|---|---|---|
| Zooplankton | Daphnia pulicaria | Laboratory Experiment | 1090 | nih.gov |
| Mixed Community | Swedish Lakes (Field Study) | 9 | tandfonline.com | |
| Mixed Community | Canadian Lakes (Field Study) | 67 | ufrj.br | |
| Mixed Community | Jacarepaguá Lagoon, Brazil | 16.4 | ufrj.br | |
| Mixed Community | Lake Zumpango, Mexico | 0.29 | researchgate.net | |
| Mollusks | Unio douglasiae | Field Study | 420 | mdpi.com |
| Mytilus edulis | Field Study | 336.9 | mdpi.com | |
| Benthos (Mixed) | Swedish Lakes (Field Study) | 10 | tandfonline.com |
Metabolite Formation and Detoxification Pathways in Non-human Organisms
Aquatic organisms have developed various biochemical mechanisms to metabolize and detoxify microcystins, reducing their potential toxicity. riptideweb.com The primary and most extensively studied detoxification pathway involves the conjugation of microcystins with glutathione (GSH), a process catalyzed by the enzyme glutathione S-transferase (GST). riptideweb.commdpi.comnih.gov
This initial conjugation step is critical as it marks the beginning of the biotransformation process that renders the toxin more water-soluble and facilitates its excretion. riptideweb.commdpi.com The conjugation of this compound-LR (MC-LR), one of the most common variants, with GSH occurs at the Mdha (N-methyldehydroalanine) residue of the toxin molecule. nih.gov This process forms a this compound-glutathione conjugate (MC-LR-GSH). nih.gov Subsequent enzymatic action further metabolizes this conjugate into a cysteine-glycine (B12064536) intermediate and finally into a this compound-cysteine conjugate (MC-LR-Cys). nih.gov
This detoxification pathway is highly conserved and has been identified in a diverse range of aquatic organisms. nih.gov Research has demonstrated its presence in invertebrates such as the zooplankter Daphnia magna and the freshwater mussel Dreissena polymorpha, as well as in aquatic plants and various fish species. mdpi.comnih.gov The resulting metabolites, MC-LR-GSH and MC-LR-Cys, have been identified in the tissues of fish, shrimp, and snails. nih.gov Importantly, these conjugated forms are significantly less toxic than the parent MC-LR compound. nih.gov
In addition to this primary enzymatic detoxification, some organisms exhibit other resistance mechanisms. For instance, certain bivalves, such as the zebra mussel (Dreissena polymorpha), can selectively reject toxic cyanobacteria by producing and expelling them as pseudofeces, thereby avoiding ingestion. nih.gov While these detoxification mechanisms can protect aquatic animals, the biotransformation process also means that the parent toxin and its metabolites can be released back into the environment, contributing to the complex dynamics of microcystins in aquatic ecosystems. nih.gov
Table 2: Key Detoxification Pathways for this compound in Non-human Organisms
This table summarizes the primary mechanisms of this compound detoxification and the organisms in which they have been observed.
| Pathway/Mechanism | Description | Key Enzymes/Molecules | Observed In | Reference |
|---|---|---|---|---|
| Glutathione Conjugation | The primary biotransformation pathway. This compound is conjugated with glutathione, increasing its solubility and facilitating excretion. This is followed by conversion to a cysteine conjugate. | Glutathione S-Transferase (GST), Glutathione (GSH) | Zooplankton (Daphnia magna), Mollusks (Dreissena polymorpha), Fish, Shrimp, Snails | mdpi.comnih.gov |
| Selective Rejection | A behavioral resistance mechanism where toxic cyanobacterial cells are filtered but then expelled as pseudofeces instead of being ingested. | N/A | Bivalves (Dreissena polymorpha) | nih.gov |
Advanced Analytical Methodologies for Microcystin Detection and Quantification
Chromatographic Techniques for Microcystin Profiling and Speciation
Chromatographic methods are powerful tools for separating complex mixtures and providing detailed information on the different structural variants of microcystins, known as congeners.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) detection is a widely used and standardized technique for this compound analysis. nih.goveuropa.eulcms.cz This method separates different this compound variants based on their passage through a packed column. europa.eu Microcystins typically exhibit a characteristic UV absorption spectrum between 190 nm and 300 nm, which allows for their detection. nih.gov
Reversed-phase HPLC is the most common approach for the separation and quantification of microcystins. lcms.czthermofisher.com An ISO-validated method exists for the analysis of common variants such as this compound-LR (MC-LR), this compound-RR (MC-RR), and this compound-YR (MC-YR) using HPLC-UV. lcms.czthermofisher.com However, a significant drawback of UV-based detection is its susceptibility to interference from other compounds present in the water matrix. lcms.czthermofisher.com This often necessitates sample cleanup and concentration steps to achieve the desired detection limits. thermofisher.com Furthermore, while HPLC-UV can quantify known microcystins, it does not provide unequivocal identification of known variants or enable the discovery of new, unexpected ones. thermofisher.com
| Parameter | Finding |
| Technique | High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection |
| Primary Use | Separation, detection, and quantification of microcystins. lcms.czthermofisher.com |
| Commonly Analyzed Variants | MC-LR, MC-RR, MC-YR. thermofisher.com |
| Detection Principle | UV absorbance, typically between 222 and 238 nm. europa.eu |
| Limitations | Susceptible to matrix interferences, requires sample cleanup, cannot identify unknown variants. lcms.czthermofisher.com |
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has emerged as a superior technique for the analysis of microcystins. mdpi.com It offers enhanced selectivity and sensitivity, allowing for both the identification of specific congeners based on their molecular mass and the simultaneous determination of their concentrations. mdpi.com This method overcomes many of the limitations of HPLC-UV by providing structural characterization and unambiguous identification of microcystins, even at trace levels. thermofisher.com
LC-MS/MS in multiple reaction monitoring (MRM) mode is highly selective and sensitive for quantifying target microcystins. thermofisher.com However, this approach requires extensive optimization for each specific compound and is not suitable for detecting unexpected toxins. thermofisher.com Full-scan MS/MS methods, on the other hand, can determine all microcystins present in a sample without the need for compound-specific optimization. thermofisher.com The development of rapid LC-MS/MS methods allows for the simultaneous analysis of multiple cyanotoxin classes in a short time frame. nih.gov For instance, a method has been developed to analyze eighteen different cyanotoxins, including seven this compound variants, within an 8-minute acquisition time. nih.gov
Recent advancements have led to the development of validated UHPLC-MS/MS methods capable of quantifying a broader range of this compound congeners, including MC-LR, MC-RR, MC-YR, MC-LY, MC-LA, MC-WR, MC-LF, and MC-LW, as well as nodularin (B43191). mdpi.com These methods can achieve low limits of detection (LOD) and quantification (LOQ), often significantly below the provisional guideline values for drinking water set by organizations like the World Health Organization (WHO). thermofisher.comazom.com
| This compound Variant | LOD (µg/L) | LOQ (µg/L) | Linear Range (µg/L) | Reference |
|---|---|---|---|---|
| MC-RR | 0.025 | 0.05 | 0.05 - 50 | thermofisher.com |
| MC-YR | 0.025 | 0.05 | 0.05 - 50 | thermofisher.com |
| MC-LR | 0.025 | 0.05 | 0.05 - 50 | thermofisher.com |
Capillary Electrophoresis (CE) is another analytical separation technique that has proven suitable for the analysis of microcystins. fiu.edutandfonline.com It is recognized as a green and sustainable analytical technique that offers rapid separations of very small sample volumes. fiu.edu CE can be coupled with various detectors, including UV and mass spectrometry (CE-MS), providing both separation and identification capabilities. fiu.edu
CE methods have been successfully developed to separate common this compound variants like MC-LR, MC-YR, and MC-RR within a few minutes. fiu.eduresearchgate.net The technique's main limitation is its relatively poor sensitivity compared to LC-MS. To address this, online preconcentration strategies such as dynamic pH junction and field-amplified sample stacking (FASS) have been employed, significantly improving detection limits by 10 to 100-fold or even more. nih.gov When coupled with tandem mass spectrometry (CE-MS/MS), the method can achieve limits of detection in the low µg/L range for multiple cyanotoxin classes in water samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Variant Identification and Quantification
Immunochemical Assays for Rapid this compound Screening and Monitoring
Immunochemical assays are based on the specific binding reaction between an antibody and an antigen (in this case, this compound). These methods are valued for their speed, ease of use, and cost-effectiveness, making them ideal for rapid screening and on-site monitoring.
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method for detecting and quantifying microcystins. nih.gov It is particularly useful as a screening technique to track relative changes in this compound concentrations and to indicate the need for water treatment control measures. researchgate.net Most this compound ELISAs are competitive assays that utilize antibodies targeting the unique Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) moiety, which is common to most this compound and nodularin variants. tandfonline.commdpi.com
In a typical competitive ELISA for microcystins, toxins in the sample compete with a labeled toxin for a limited number of antibody binding sites. mdpi.com The signal produced is inversely proportional to the concentration of this compound in the sample. The development of monoclonal antibodies has enhanced the sensitivity of these assays, with some ELISA systems achieving detection limits in the picogram per milliliter (pg/mL) range. tandfonline.com While ELISA is a powerful screening tool, it is important to note that results can sometimes show variability and may have cross-reactivity with different this compound variants, potentially leading to artificially high concentrations. researchgate.net Therefore, positive results from ELISA are often recommended to be confirmed by a more specific method like LC-MS/MS. researchgate.net
| Parameter | Finding 1 | Finding 2 | Reference |
|---|---|---|---|
| LOD | ~30 pg/mL (MC-LR) | 0.002 µg/L | nih.govtandfonline.com |
| LLOQ | - | 0.05 µg/L | nih.gov |
| Antibody Type | Monoclonal | Not Specified | nih.govtandfonline.com |
| Cross-reactivity | Good binding with MC-LR, MC-RR, MC-YR | <30% with 7 analogues | nih.govtandfonline.com |
Lateral Flow Immunoassays (LFIAs) are simple, rapid, and cost-effective devices that are well-suited for on-site or field-based detection of microcystins. mdpi.com These assays provide quick results that can be visually interpreted without the need for specialized equipment or expertise. mdpi.comnih.gov Most commercially available lateral flow strips for microcystins are based on a competitive format. nih.gov
Recently, noncompetitive, or sandwich format, lateral flow assays have been developed. nih.gov These assays use a unique antibody fragment that recognizes the complex formed between a capture antibody and the this compound toxin. nih.gov This format results in a signal that is directly proportional to the toxin concentration, which can be easier to interpret. nih.gov Such assays have been shown to visually detect major this compound and nodularin variants at concentrations relevant to recreational water quality guidelines. nih.gov
Biosensors represent another area of active research for the rapid detection of microcystins. nih.govresearchgate.net These devices integrate a biological recognition element (like an antibody or aptamer) with a signal transducer to provide a measurable response in the presence of the target toxin. dntb.gov.ua Various biosensor platforms are being explored to provide real-time or near-real-time monitoring of microcystins in water sources. nih.govresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA) Principles and Applications
Molecular Methods for Detecting this compound Producers and Genes
Molecular techniques offer high sensitivity and specificity for identifying and quantifying the cyanobacteria responsible for producing microcystins, primarily by targeting the genes involved in the toxin's synthesis pathway, known as the mcy gene cluster.
Quantitative Polymerase Chain Reaction (qPCR) for mcy Genes and Producer Quantification
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful molecular tool for the rapid and precise quantification of this compound-producing cyanobacteria. hilarispublisher.com This method targets specific genes within the this compound synthetase (mcy) gene cluster, which is responsible for the biosynthesis of microcystins. mdpi.com By measuring the amplification of a target gene in real-time, qPCR allows for the determination of the initial quantity of that gene, which can be correlated with the number of potentially toxic cells in a sample. asm.orgohio.gov
The mcyE and mcyD genes are common targets for qPCR assays due to their essential roles in this compound synthesis. hilarispublisher.comasm.org For instance, the mcyE gene is involved in the activation and condensation of D-glutamate with the Adda moiety, a crucial step present in all known variants of this compound. hilarispublisher.com Studies have successfully developed qPCR primers for various mcy genes, including mcyA, mcyB, mcyD, mcyE, and mcyG, to detect and quantify producers like Microcystis, Planktothrix, and Anabaena. nih.govnih.govresearchgate.net A significant advantage of qPCR is its ability to detect toxigenic cyanobacteria even before this compound concentrations reach detectable levels by chemical methods like ELISA or HPLC, serving as a valuable early warning tool. mdpi.comasm.org
Research has demonstrated a strong correlation between mcy gene copy numbers and this compound concentrations in water bodies. asm.org However, this correlation can sometimes be weak, particularly when toxin levels are very low or near the detection limit. asm.org DNA-based qPCR reveals the presence of the genetic potential for toxin production, but it doesn't distinguish between living and dead cells or indicate active toxin synthesis. nih.gov To address this, reverse transcription qPCR (RT-qPCR) can be employed. RT-qPCR quantifies the messenger RNA (mRNA) transcripts of the mcy genes, providing a measure of gene expression and thus, active toxin production. nih.govnih.gov Studies using RT-qPCR have shown that active mcyE gene expression can be detected even when this compound concentrations are low and that expression levels can be correlated with toxin concentrations. nih.govnih.gov
Table 1: Selected qPCR Studies for this compound Producer Quantification
| Target Gene(s) | Target Organism(s) | Key Finding | Reference |
|---|---|---|---|
| mcyD | Microcystis | Developed a qPCR method that detected producers before toxins were chemically detectable. | asm.org |
| mcyE | Anabaena, Microcystis | Used qPCR and RT-qPCR to distinguish between the presence of genes (DNA) and their expression (RNA). | nih.gov |
| mcyE, 16S rRNA | Microcystis, Total Cyanobacteria | The limit of detection was 50 copies/ml for both genes; a high number of environmental samples tested positive for mcyE. | hilarispublisher.com |
| mcyA, E, G | Microcystis, Planktothrix | RT-qPCR was highly correlated with this compound concentrations and could indicate the beginning and end of toxin production. | nih.gov |
| mcyB, Phycocyanin (PC) operon | Microcystis | Quantified the proportion of toxic (mcyB) genotypes relative to the total Microcystis population (PC). | asm.org |
Metagenomic, Metatranscriptomic, and Metabolomic Approaches for Cyanobacterial Community Analysis
"Omics" approaches provide a comprehensive view of cyanobacterial communities, their genetic potential, and their metabolic activity.
Metagenomics involves the analysis of the total DNA extracted from an environmental sample, offering insights into the microbial community structure and the diversity of toxin-producing genotypes. scirp.orgmdpi.com By sequencing the collective genomes, researchers can identify the various cyanobacterial species present, including known this compound producers like Microcystis, Dolichospermum, and Planktothrix. mdpi.comfacetsjournal.com Metagenomic studies have revealed the presence of different mcy genotypes within a single bloom, such as complete, partial, or absent mcy gene clusters. asm.org This genetic diversity within a Microcystis population can shift in response to environmental factors like pH and nitrate (B79036) concentrations. asm.org Furthermore, metagenomics can uncover the presence of genes involved in this compound degradation, such as the mlrC gene, suggesting a natural capacity for toxin removal within the microbial community. scirp.org This approach provides a snapshot of the genetic potential for toxin production and degradation in an ecosystem. scirp.orgusgs.gov
Metatranscriptomics focuses on the analysis of the entire set of RNA transcripts (the metatranscriptome) from a community, revealing which genes are actively being expressed. asm.orgasm.org This is particularly valuable for understanding this compound production, as it can confirm the active transcription of mcy genes. researchgate.netacs.org For example, metatranscriptomic analysis of Lake Erie blooms detected ongoing transcription of genes for this compound synthesis in Microcystis aeruginosa, Planktothrix agardhii, and Anabaena cylindrica. researchgate.net This method can also show how gene expression shifts over time or in response to environmental changes, such as nutrient availability. acs.org Studies have shown that while the genetic potential for this compound degradation (mlr genes) may be present in metagenomes, the corresponding transcripts may be absent in metatranscriptomes, indicating that the degradation pathway is not active. frontiersin.org
Metabolomics is the study of the complete set of small-molecule metabolites within a biological system. In the context of cyanobacteria, it provides a chemical fingerprint of a bloom, identifying the various compounds produced, including different this compound variants and other secondary metabolites. asm.orgfrontiersin.org Untargeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) can identify hundreds of metabolites in cyanobacterial cultures or environmental samples. nih.gov This approach has revealed that Microcystis strains produce a wide array of bioactive compounds beyond microcystins, such as aeruginosins, cyanopeptolins, and anabaenopeptins. asm.orgeuropa.eu Comparative metabolomics of this compound-producing and non-producing strains has shown significant differences in their metabolite profiles, which are also influenced by the growth phase of the cyanobacteria. nih.gov This highlights the chemical complexity of cyanobacterial blooms and underscores that strains lacking this compound may still produce other potentially harmful compounds. nih.gov
Emerging Technologies in this compound Analysis
The demand for rapid, sensitive, and field-portable detection methods has driven the development of innovative analytical technologies. These emerging systems offer alternatives to conventional laboratory-based techniques, enabling faster response times for water quality management.
Surface Plasmon Resonance (SPR) Based Detection Systems
Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that detects molecular interactions in real-time. nih.gov For this compound analysis, SPR biosensors are typically based on a competitive inhibition immunoassay format. researchgate.net In this setup, a known amount of this compound (e.g., MC-LR) is immobilized on the surface of a sensor chip. The water sample, potentially containing free this compound, is mixed with a specific monoclonal antibody and passed over the chip. If this compound is present in the sample, it will bind to the antibody, reducing the amount of antibody that can bind to the immobilized this compound on the chip. This change in binding is measured as a shift in the resonance angle of the SPR signal, which is inversely proportional to the this compound concentration in the sample.
SPR biosensors offer several advantages, including automation and reusability, with some sensor chips capable of being used for numerous assay-regeneration cycles without significant loss of function. researchgate.netnih.gov They have been successfully developed to detect microcystins in drinking water and food supplements at levels below the provisional guideline value of 1 µg L⁻¹ established by the World Health Organization. nih.govresearchgate.net While SPR is highly sensitive, challenges exist for detecting small molecules like this compound, which can lead to low signal-to-noise ratios. rsc.org Despite this, optimized SPR systems have demonstrated low detection limits and good cross-reactivity with common this compound variants. researchgate.net
Table 2: Performance of Selected SPR-Based Biosensors for this compound Detection
| Assay Format | Target Analyte | Limit of Detection (LOD) | Key Feature | Reference |
|---|---|---|---|---|
| Competitive Inhibition | This compound-LR (MC-LR) | 73 ± 8 ng L⁻¹ | High cross-reactivity with MC-RR (88%) and MC-YR (94%). | researchgate.net |
| Competitive Inhibition | This compound (MC) toxins | 0.561 mg kg⁻¹ (in BGA supplements) | Successfully applied to analyze blue-green algae (BGA) food supplements. | nih.gov |
| Competitive Inhibition | This compound-LR (MC-LR) | Not specified | Compared with a Terahertz Chemical Microscope (TCM) biosensor, which showed 20 times more sensitivity. | rsc.org |
| Label-Free Immunosensor | This compound-LR (MC-LR) | pg/L to μg/L levels | Review of various label-free immunosensors, including SPR. | acs.org |
Raman Spectroscopy and Hyperspectral Imaging for In-situ Sensing
Raman Spectroscopy is a vibrational spectroscopy technique that provides a detailed chemical fingerprint of a molecule. vt.edu It is non-destructive and can be performed directly in water, making it suitable for in-situ analysis. mdpi.com For this compound detection, the technique identifies the unique Raman spectrum of the toxin. vt.edu However, the Raman signal from microcystins in environmental samples is often weak. To overcome this, Surface-Enhanced Raman Spectroscopy (SERS) is used. SERS dramatically amplifies the Raman signal by adsorbing the target molecules onto metallic nanostructures (like gold or silver), enabling detection at very low concentrations. vt.edu Researchers have also developed dual-modal aptasensors that combine SERS with fluorescence for sensitive and selective detection of this compound-LR. acs.org Another approach, drop coating deposition Raman (DCDR), has shown potential for quantifying this compound-LR in aqueous samples. vt.edu
Hyperspectral Imaging combines imaging and spectroscopy to obtain both spatial and spectral information from a sample. nih.gov This technology captures images across hundreds of narrow, contiguous wavelength bands, creating a unique spectral signature for different components in the water. scirp.orgmn.gov It can be deployed on various platforms, from microscopes to unmanned aircraft systems (UAS) and satellites, allowing for monitoring at different scales. nih.govnasa.gov In the context of this compound, hyperspectral imaging does not directly detect the toxin itself but rather the cyanobacteria that produce it. The primary target is often phycocyanin, a pigment characteristic of cyanobacteria, whose spectral features can be used as an indicator of cyanobacterial abundance and to differentiate them from other phytoplankton. scirp.orgnasa.gov By analyzing the spectral reflectance characteristics, algorithms can be developed to map the distribution and concentration of cyanobacteria, providing an early warning of potential harmful algal blooms. scirp.orgfrontiersin.org
Microfluidic Devices and Lab-on-a-Chip Systems for Automated Monitoring
Microfluidic devices and Lab-on-a-Chip (LOC) systems integrate multiple laboratory functions onto a single, miniaturized platform, typically a chip of a few square centimeters. nih.govmicronit.comrivm.nl These systems automate and streamline analytical processes, offering advantages such as reduced sample and reagent consumption, shorter analysis times, and high throughput. micronit.comacs.org For this compound detection, these devices commonly incorporate immunoassays, such as ELISA, into a microfluidic format. nih.govresearchgate.net
In a typical microfluidic immunoassay for this compound, microchannels, valves, and pumps handle the precise movement of the sample, antibodies, and detection reagents. researchgate.nethealthcare-in-europe.com The detection can be based on fluorescence, where a signal is generated that corresponds to the amount of toxin present. acs.org Some systems are designed for parallel analysis, allowing multiple samples to be tested simultaneously. researchgate.net For example, a Lab-On-A-Disc (LOAD) platform using immunofluorescence has been developed for the simultaneous detection of this compound-LR, domoic acid, and saxitoxin (B1146349) within 30 minutes. acs.org Another innovative approach is the open surface droplet microfluidic magnetosensor, which uses magnetic beads to perform a competitive immunoassay on an open chip, enabling parallel and automated analysis. acs.org These technologies hold significant promise for developing portable, automated, and intelligent monitoring platforms for on-site, real-time detection of microcystins and other algal toxins. nih.govrsc.org
Table 3: Examples of Microfluidic and Lab-on-a-Chip Systems for this compound Analysis
| Technology | Detection Principle | Target Analyte(s) | Key Performance Metric(s) | Reference |
|---|---|---|---|---|
| Microfluidic Immunoassay | Automated ELISA | Microcystins | Detection limit of 0.16 ng/mL. | nih.gov |
| Microfluidic Immunoassay | Heterogeneous immuno-enzyme assay | This compound, Saxitoxin, Cylindrospermopsin | Detection limit of 0.02 ng mL⁻¹ for microcystins; analysis time < 25 min. | researchgate.net |
| Lab-On-A-Disc (LOAD) | Immunofluorescence | This compound-LR, Domoic acid, Saxitoxin | Rapid detection in 30 minutes. | acs.org |
| Open Surface Droplet Microfluidic Magnetosensor | Fluorescence Immunoassay | This compound-LR | Detection limit of 1.2 × 10⁻⁵ μg/L. | nih.gov |
Quality Assurance and Quality Control in this compound Analytical Procedures
Certified Reference Materials and Interlaboratory Comparisons
The foundation of accurate this compound quantification lies in the use of reliable calibration standards. Certified Reference Materials (CRMs) are highly characterized and homogeneous materials with a certified concentration of a specific analyte, such as a this compound congener. lgcstandards.com Produced by national metrology institutes or accredited reference material producers, CRMs are manufactured under internationally recognized standards like ISO 17034 and ISO/IEC 17025. lgcstandards.comcifga.com They are essential for calibrating analytical instruments, validating new methods, and establishing metrological traceability to the International System of Units (SI). The use of CRMs for congeners like this compound-LR (MC-LR) and this compound-RR allows laboratories to prepare accurate calibration curves for quantification by methods such as liquid chromatography-mass spectrometry (LC-MS). goldstandarddiagnostics.us
Despite the availability of commercial standards, studies have revealed significant variability in the concentration and purity of these standards from different vendors, and even between different lots from the same vendor. mdpi.com One study found that the measured concentrations of commercially prepared MC-LR standards could deviate by more than 35% from the value stated by the vendor. mdpi.com This variability underscores the critical need for CRMs to ensure consistency and comparability of data. researchgate.net
Interlaboratory comparisons, also known as proficiency testing, are another crucial element of QA. These studies involve multiple laboratories analyzing the same, often blind, samples to assess the performance and comparability of different analytical methods and laboratories. researchgate.net An international intercomparison exercise involving 31 laboratories from 13 countries analyzed a standard solution of MC-LR and a natural bloom sample. researchgate.net While results for the standard solution were generally consistent, the analysis of the environmental sample showed significantly more variability, particularly for HPLC-based methods, highlighting the challenges of real-world sample analysis. researchgate.net Such exercises help identify analytical discrepancies, evaluate method performance across different matrices, and encourage standardization of procedures among laboratories. researchgate.netnih.govnih.gov
| Certified Reference Material (CRM) | Description | Issuing Body/Vendor Example | Primary Use |
|---|---|---|---|
| CRM-MCLA | Certified calibration solution of this compound-LA. | National Research Council of Canada (NRC) | Method development and accurate quantitation for LC-UV or LC-MS. |
| This compound-LR Calibration Solution CRM | Certified reference material for this compound-LR. lgcstandards.com | LGC Standards lgcstandards.com | Highly accurate and reliable data analysis. lgcstandards.com |
| NIES CRM for microcystins | Prepared from cyanobacterial cells, contains multiple this compound variants. nih.gov | National Institute for Environmental Studies (NIES), Japan nih.gov | Quantitation of total microcystins and identification of individual variants. nih.gov |
| This compound RR CRM | Certified reference material for this compound-RR, analyzed for identity and purity. goldstandarddiagnostics.us | Abraxis (Gold Standard Diagnostics) goldstandarddiagnostics.us | Calibration, method validation, and quality control. goldstandarddiagnostics.us |
Sample Preparation and Matrix Effects Considerations
Sample preparation is a critical step that can significantly influence the accuracy and sensitivity of this compound analysis. The goal is to extract the toxins from the sample matrix, concentrate them, and remove interfering substances. A crucial consideration is the differentiation between intracellular (cell-bound) and extracellular (dissolved) toxins. nih.govalsenvironmental.co.uk To measure total this compound concentration, cell lysis is required to release the intracellular toxins. Common lysis techniques include repeated freeze-thaw cycles and ultrasonication. epa.govnih.govepa.gov
For water samples, solid-phase extraction (SPE) is a widely used technique for cleanup and concentration. nih.govchromatographyonline.com It effectively removes salts, humic substances, and other matrix components that can interfere with analysis, particularly in methods like LC-MS. chromatographyonline.com Recently, automated SPE workflows in 96-well plate formats have been developed to increase throughput and reduce manual intervention, allowing for the preparation of up to 96 samples in an hour. chromatographyonline.com
Matrix effects are a major challenge in this compound analysis, especially when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). alsenvironmental.co.ukresearchgate.net Matrix effects occur when components of the sample other than the analyte of interest alter the analyte's ionization efficiency in the mass spectrometer's source, leading to either signal suppression or enhancement. researchgate.net This can result in inaccurate quantification. The complexity of the sample matrix, such as in cyanobacterial bloom samples or biological tissues, often leads to significant matrix effects. nih.govresearchgate.net
To mitigate matrix effects, several strategies are employed:
Effective Sample Cleanup: Thorough sample preparation using techniques like SPE is crucial to remove interfering co-extractives. chromatographyonline.com
Use of Internal Standards: The addition of a known concentration of an isotopically labeled this compound standard (e.g., ¹³C- or ¹⁵N-labeled MC-LR) can help correct for matrix effects and variations in extraction recovery, as the internal standard is affected by the matrix in a similar way to the target analyte. chromatographyonline.com
Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is similar to the samples being analyzed can help compensate for signal suppression or enhancement. alsenvironmental.co.uk
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, although this may compromise detection limits for low-level samples. lcms.cz
Environmental Fate, Degradation, and Persistence of Microcystin
Natural Attenuation Processes Affecting Microcystin Concentration
The concentration of microcystins in aquatic environments is naturally reduced through several attenuation processes, including photodegradation, adsorption to sediment, and abiotic transformations. nih.govnih.gov These processes collectively contribute to the dissipation of microcystins, although their efficiency can be influenced by various environmental factors. acs.org
Photodegradation Mechanisms and Kinetics in Aquatic Environments
Photodegradation, or the breakdown of compounds by light, is a significant pathway for this compound removal from sunlit surface waters. acs.orgnih.gov This process can occur through two primary mechanisms:
Direct Photolysis: This involves the direct absorption of ultraviolet (UV) radiation by the this compound molecule, leading to its degradation. pjoes.com
Indirect Photodegradation: This process is mediated by photosensitizers, such as humic acids and pigments, which absorb sunlight and produce reactive oxygen species (ROS) like hydroxyl radicals and singlet oxygen. pjoes.comacs.org These ROS then react with and degrade this compound molecules. pjoes.com
The rate of photodegradation is influenced by several factors, including light intensity, wavelength, water depth, and the concentration of photosensitizers. nih.govpjoes.com Studies have shown that UV light is particularly effective in degrading microcystins. For instance, complete degradation of this compound-LR (MC-LR) was observed within an hour under 254-nm light. nih.gov In natural systems, the half-life of MC-LR due to photodegradation can vary significantly. One study reported a half-life of 1 day in summer under the combined effects of direct and indirect photodegradation. acs.orgnih.gov However, the effectiveness of photodegradation is generally limited to shallow water bodies where sunlight penetration is sufficient. nih.gov The presence of halides in estuarine systems can also promote the photodegradation of microcystins by generating reactive halogen species. acs.org
Interactive Data Table: Factors Influencing this compound Photodegradation
| Factor | Effect on Photodegradation Rate | Reference |
|---|---|---|
| Light Intensity | Higher intensity increases the rate. | nih.gov |
| Wavelength | UV radiation (especially 254 nm) is highly effective. | nih.gov |
| Water Depth | Rate decreases with depth due to light attenuation. | nih.gov |
| Photosensitizers | Presence of humic acids and pigments enhances indirect photodegradation. | pjoes.com |
| pH | A decrease in pH can increase the rate of photolysis. | nih.gov |
| Salinity | Increased salinity in estuaries can enhance photodegradation. | acs.org |
Sediment Adsorption and Desorption Dynamics
Adsorption to suspended particulate matter and bottom sediments is another important process that removes microcystins from the water column. nih.govnih.gov This process can limit the exposure of aquatic organisms to dissolved toxins. nih.gov The extent of adsorption is influenced by the characteristics of both the this compound variant and the sediment.
The adsorption of different this compound variants can vary. For example, studies have shown that MC-RR exhibits a higher adsorption capacity in some soils compared to MC-LR. acs.org The properties of the sediment, such as particle size and organic matter content, also play a crucial role. Clay and silt particles, with their larger surface areas, tend to have a higher adsorption capacity than sandy fractions. nih.gov
While adsorption can effectively remove microcystins from the water, the process is reversible. Desorption, the release of adsorbed microcystins back into the water column, can occur, although studies have shown that it is often a slow process. In one experiment, less than 9% of adsorbed cyanotoxins were released from the sediment within 96 hours. nih.gov However, certain environmental changes, such as aeration, can lead to a significant release of the adsorbed toxins. researchgate.net This indicates that sediments can act as a temporary reservoir for microcystins, potentially releasing them back into the water under specific conditions. sc.edu
Interactive Data Table: this compound Adsorption and Desorption Characteristics
| Parameter | Finding | Reference |
|---|---|---|
| Adsorption Kinetics | Rapid initial adsorption, with over 50% of some microcystins adsorbed within 2 hours. | nih.gov |
| Desorption Rate | Generally low, with less than 9% desorption observed over 96 hours. | nih.gov |
| Sediment Particle Size | Clay-silt fractions (<75 μm) have a significantly higher adsorption capacity than coarse sand. | nih.gov |
| MC Variant Differences | MC-RR can exhibit higher adsorption than MC-LR in certain soils. | acs.org |
| Desorption Triggers | Aeration of sediment can cause a release of up to 96% of the adsorbed MC-LR. | researchgate.net |
Hydrolysis and Other Abiotic Transformation Pathways
Microcystins are generally stable molecules, resistant to hydrolysis under typical environmental pH conditions. pjoes.com However, under extreme pH conditions, such as a pH of 1, the half-life of MC-LR can be as short as three weeks. pjoes.com
Besides hydrolysis, other abiotic transformations can occur. One notable transformation is the isomerization of the Adda side chain of the this compound molecule from the "E" to the "Z" configuration when exposed to sunlight in the presence of photosensitizers. nih.gov This isomerization can result in a less toxic form of the this compound. pjoes.com The conversion of MC-LR can also involve oxidation and hydroxylation of the Adda and Mdha moieties. acs.orgnih.gov
Biodegradation of this compound by Microbial Communities
Biodegradation by naturally occurring microbial communities is considered one of the most effective and environmentally friendly processes for the removal of microcystins from aquatic environments. nih.govfrontiersin.org
Identification of this compound-Degrading Bacteria and Novel Enzymes (e.g., MlrA)
A diverse range of bacteria capable of degrading microcystins has been identified from various environments, including rivers, lakes, and the sand filters of water treatment plants. usgs.govmdpi.com These bacteria belong to several phyla, such as Proteobacteria, Actinobacteria, and Firmicutes. mdpi.com Some of the well-known this compound-degrading genera include Sphingomonas, Sphingopyxis, and Novosphingobium. usgs.govnih.gov More recently, other genera like Comamonas, Hydrogenophaga, Rhodoferax, Citrobacter, and Serratia have been identified as potential this compound degraders. int-res.com
The key to the bacterial degradation of microcystins lies in a specific enzymatic pathway. The most well-characterized pathway involves a gene cluster known as mlr. frontiersin.org The first and most critical enzyme in this pathway is MlrA, a metalloprotease. uark.edu MlrA initiates the degradation process by cleaving the cyclic structure of the this compound molecule at the peptide bond between the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) and arginine (Arg) residues in variants like MC-LR. uark.eduacs.org This initial cleavage linearizes the toxin, significantly reducing its toxicity. mdpi.com Recent studies have shown that MlrA can also cleave the Adda-L-amino acid site in other this compound variants, such as MC-LA, -LW, -LY, and -LF, as well as in nodularin (B43191). acs.orgnih.gov
Environmental Factors Influencing Biodegradation Rates and Microbial Community Structure
The biodegradation of microcystins is a critical process for their removal from aquatic environments and is significantly influenced by a variety of environmental factors. These factors not only affect the rate of degradation but also shape the structure of the microbial communities responsible for breaking down these toxins. Key influencing factors include temperature, pH, nutrient availability, and light. mdpi.com
Temperature: Temperature plays a crucial role in the metabolic activity of microorganisms and, consequently, in the biodegradation of microcystins. Research has shown that optimal degradation rates often occur in warmer temperatures, typically between 30-40°C. mdpi.comencyclopedia.pub Temperatures that deviate significantly, either lower or higher by 10-20°C, can lead to a reduction in the degradation rate. mdpi.com For instance, one study observed that experimentally increased temperatures led to significantly higher growth rates of toxic Microcystis strains in the majority of experiments. researchgate.net In vitro experiments have also demonstrated that higher temperatures (25°C compared to 4°C in the dark) accelerate the decline of both particulate and dissolved this compound-LA. tandfonline.comresearchgate.net
pH: The pH of the water is another determinant of this compound biodegradation. While degradation has been observed across a wide pH range (3-9), the most rapid degradation rates are typically seen at a neutral pH. mdpi.com Some bacterial isolates are capable of degrading microcystins at an alkaline pH of 9. mdpi.com Conversely, lower degradation rates have been recorded in acidic conditions with a pH between 3 and 5. mdpi.com
Light: Light availability can indirectly influence biodegradation by affecting the growth and senescence of cyanobacteria, which in turn affects the release of microcystins into the water column. While biodegradation itself is primarily a microbial process, light can contribute to the photodegradation of microcystins, although this process is generally slower than microbial degradation. nih.gov Studies have shown that increased light intensity can alter the production of different this compound variants by some cyanobacterial species. nih.gov
Microbial Community Structure: The composition of the indigenous bacterial community is a fundamental factor in the biodegradation of microcystins. int-res.com Diverse bacterial phyla, including Alpha-, Beta-, and Gamma-Proteobacteria, as well as Actinobacteria and Firmicutes, have been identified as being capable of degrading microcystins. mdpi.comencyclopedia.pub The presence of specific this compound-degrading genes, such as the mlr gene cluster, is crucial for this process. nih.govfrontiersin.org The structure of this community can shift in response to the presence of microcystins and other organic matter. mdpi.comint-res.com For example, the addition of algal lysates containing microcystins has been shown to lead to an increase in bacterial activity and an accumulation of bacterial cells within one to two days. int-res.com The degradation of dissolved organic carbon often correlates with the degradation of this compound, suggesting these processes are linked. int-res.com Furthermore, under anaerobic conditions, successive additions of this compound-LR have been shown to accelerate the degradation ability of the natural bacterial community. nih.gov
Table 1: Influence of Environmental Factors on this compound Biodegradation
| Factor | Optimal Condition for Biodegradation | Effect of Sub-optimal Conditions | Reference |
|---|---|---|---|
| Temperature | 30-40°C | Slower degradation at lower or higher temperatures. | mdpi.comencyclopedia.pub |
| pH | Neutral (around 7) | Slower degradation in acidic (pH 3-5) conditions. | mdpi.com |
| Nutrients | Complex; can be inhibitory or neutral/enhancing depending on the microbial community and carbon source. | Excess dissolved organic nutrients may slow degradation. | mdpi.commdpi.com |
| Microbial Community | Presence of diverse degrading bacteria with mlr genes. | Absence or low abundance of degrading bacteria limits biodegradation. | mdpi.comencyclopedia.pubnih.govfrontiersin.org |
Interactions of this compound with Dissolved Organic Matter and Particulates
The fate and transport of microcystins in aquatic environments are significantly influenced by their interactions with dissolved organic matter (DOM) and particulate matter. These interactions can affect the bioavailability, persistence, and transport of the toxins.
Interaction with Dissolved Organic Matter (DOM): Dissolved organic matter, a complex mixture of organic compounds in water, can interact with microcystins in several ways. While some studies suggest that the presence of other dissolved organic compounds can slow down this compound biodegradation by providing a more easily accessible carbon source for microbes, the exact nature of the interaction is complex. mdpi.commdpi.com The composition of DOM itself can be altered by the presence of cyanobacteria. For example, lysed Microcystis aeruginosa cells release a high diversity of algal-derived dissolved organic matter (ADOM). nih.gov This ADOM can then serve as a precursor for the formation of disinfection by-products during water treatment processes. nih.gov The interaction between microcystins and DOM can also influence the toxin's transport and bioavailability, potentially keeping it in the dissolved phase for longer periods. mdpi.com
Interaction with Particulates: Microcystins can adsorb to various types of particulate matter in the water column, including suspended sediments, clay particles, and organic detritus. nih.govnih.govmdpi.com This adsorption process is a key mechanism for the removal of dissolved microcystins from the water column. nih.gov
Adsorption to Sediments and Clays (B1170129): Sediments have a significant capacity to remove microcystins from the water, with biodegradation by sediment-associated bacteria being the dominant removal process over simple adsorption. nih.gov The adsorption of microcystins to sediments is influenced by the sediment's organic matter content and particle size. mdpi.comacs.org Fine particles like clay have a high sorption capacity for microcystins. researchgate.net Studies have shown that materials with a high concentration of clay minerals like kaolinite (B1170537) and montmorillonite (B579905) can remove a significant percentage of this compound-LR from water. nih.gov The sorption of microcystins to sediments is a spontaneous physical process and is pH-dependent, with sorption decreasing as pH increases. acs.org
Influence of Organic Matter in Sediments: The role of organic matter (OM) in sediment on this compound sorption is complex. For sediments with low OM content (less than 8%), an increase in OM can lead to decreased this compound sorption due to competition for adsorption sites. acs.org In contrast, for sediments with high OM content (more than 8%), increased OM enhances this compound sorption, likely due to interactions between the toxins and the adsorbed organic matter. acs.org
These interactions with particulates can lead to the accumulation of microcystins in the sediment, which can then act as a long-term reservoir of the toxins in aquatic ecosystems. mdpi.com
Table 2: Research Findings on this compound Interactions with DOM and Particulates
| Interaction | Key Findings | Research Focus | Reference |
|---|---|---|---|
| Dissolved Organic Matter (DOM) | Can inhibit biodegradation by providing alternative carbon sources. | Impact on biodegradation rates. | mdpi.commdpi.com |
| Algal-derived DOM can be a precursor to disinfection by-products. | Water treatment implications. | nih.gov | |
| Particulates (Sediments & Clays) | Biodegradation by sediment bacteria is a dominant removal process. | Relative contribution of adsorption vs. biodegradation. | nih.gov |
| Adsorption is influenced by organic matter content and pH. | Mechanisms of sorption to sediments. | acs.org | |
| Fine clay particles are effective at scavenging microcystins from water. | Potential for water treatment applications. | nih.gov |
Environmental Mitigation and Treatment Technologies for Microcystin Management
Source Control Strategies for Cyanobacterial Bloom Prevention
The most effective long-term strategy for managing microcystin contamination is to prevent the formation of cyanobacterial blooms in the first place. waterquality.gov.au This involves addressing the root causes of eutrophication and altering the aquatic environment to be less favorable for cyanobacterial growth.
Nutrient Load Reduction in Catchment Areas and Watershed Management
The primary driver for the formation of harmful cyanobacterial blooms is the over-enrichment of water bodies with nutrients, particularly phosphorus and nitrogen. nhmrc.gov.auepa.gov Therefore, reducing nutrient inputs from the surrounding catchment area is the foremost strategy for prevention. nhmrc.gov.au An integrated watershed management approach is considered the most effective practice to prevent and limit cyanobacteria. ciphi.ca
Research findings indicate that specific nutrient thresholds can be targeted to control bloom formation. For instance, in Lake Taihu, China, studies suggested that maintaining total nitrogen (TN) concentrations below 0.80 mg L⁻¹ and total phosphorus (TP) concentrations below 0.05 mg L⁻¹ could limit the growth rates of Microcystis-dominated blooms. acs.org Achieving these levels would require substantial reductions in nutrient loading, estimated at 61–71% for TN and 20–46% for TP, to bring the lake to a sub-bloom condition. acs.org
Effective watershed management practices to achieve these reductions include:
Upgrading wastewater treatment plants to enhance nutrient removal. globalhab.info
Implementing best management practices in agriculture to reduce fertilizer runoff. epa.govglobalhab.info
Controlling stormwater runoff from urban and industrial areas. waterquality.gov.auglobalhab.info
Restoring and maintaining riparian vegetation, which can filter nutrients from runoff. waterquality.gov.au
Employing soil conservation techniques to prevent erosion and the associated transport of nutrient-rich sediments. waterquality.gov.au
Utilizing retention ponds and wetlands to intercept and assimilate nutrient loads before they reach the main water body. globalhab.info
While nutrient reduction is a proven long-term solution, its effects may take years or even decades to become apparent, especially in systems with significant "internal loading," where nutrients stored in sediments are periodically released back into the water column. epa.govglobalhab.info
Hydrological Management and Flow Regulation Techniques
Manipulating the hydrology of a water body can be an effective method to disrupt the stable conditions that favor cyanobacterial growth. epa.gov These techniques are most applicable in controlled systems like reservoirs and regulated rivers. nhmrc.gov.auepa.gov
Key hydrological management strategies include:
Increased Flushing/Flow: Increasing the flow of water through a lake or reservoir reduces the water residence time. nih.gov This can be effective because many bloom-forming cyanobacteria have relatively slow growth rates, and increased flushing can wash them out before they can accumulate to bloom concentrations. nih.gov However, this approach can be expensive and is dependent on the availability of sufficient freshwater supplies. nih.gov
Artificial Destratification/Mixing: Many bloom-forming cyanobacteria, such as Microcystis, use gas vesicles to control their buoyancy and position themselves in the upper, sunlit layers of stratified water bodies. who.int Artificial mixing, using methods like aeration systems (e.g., air bubbling) or mechanical circulators, disrupts this thermal stratification. epa.govwho.int This process limits the cyanobacteria's access to optimal light at the surface and can also reduce the release of nutrients from bottom sediments. nhmrc.gov.auepa.gov While successful in small ponds and reservoirs, the effectiveness of individual devices is limited in range, and de-stratification can potentially harm aquatic habitats that depend on colder bottom water temperatures. epa.gov
Biomanipulation and Ecosystem Restoration Approaches
Biomanipulation involves altering the food web to control phytoplankton populations. wilsonlab.com This "top-down" control strategy aims to increase the grazing pressure on cyanobacteria. oup.com
Two main types of biomanipulation have been explored:
Traditional Biomanipulation: This approach focuses on increasing the populations of large-bodied, efficient filter-feeding zooplankton, such as Daphnia. wilsonlab.comthe-innovation.org This is typically achieved by removing zooplanktivorous (plankton-eating) fish or stocking piscivorous (fish-eating) fish. oup.com The success of this method is often dependent on establishing and maintaining a healthy Daphnia population, which can effectively graze on algae. wilsonlab.com
Nontraditional Biomanipulation: This method utilizes filter-feeding fish, such as silver and bighead carp, to directly consume cyanobacteria. the-innovation.org Studies have shown this to be a potentially effective, persistent, and profitable method, with one review indicating substantial reductions in cyanobacterial abundance in 88% of cases studied. the-innovation.org These fish are particularly effective against colony-forming Microcystis. the-innovation.org
Ecosystem restoration approaches aim to re-establish natural conditions that are less conducive to cyanobacterial dominance. This can include the re-introduction of native aquatic plants (macrophytes). researchgate.netrbciamb.com.br Macrophytes compete with cyanobacteria for nutrients and light and can also release allelochemicals that inhibit cyanobacterial growth. frontiersin.org One study demonstrated that the aquatic plant Myriophyllum aquaticum could effectively decrease this compound concentrations in water. rbciamb.com.br
In Situ Treatment Technologies for this compound-Contaminated Water Bodies
When preventative measures are insufficient and a bloom has already formed, various in-situ treatments can be applied directly to the water body to control the cyanobacteria and their toxins.
Algicides and Their Efficacy (e.g., Copper Sulfate (B86663), Hydrogen Peroxide, Peracetic Acid)
Algicides are chemical agents used to kill algae and cyanobacteria. epa.gov While they can be effective, their application requires caution as killing the cyanobacterial cells can cause them to lyse and release their intracellular toxins, such as this compound, into the water, potentially making the situation more hazardous. nhmrc.gov.auhealthycanadians.gc.ca
Copper Sulfate: A widely used and effective algicide. nih.gov However, it is non-selective and can be toxic to a variety of other aquatic organisms. nih.gov Its residue can also accumulate in sediments, posing a legacy pollution problem. nih.gov
Hydrogen Peroxide (H₂O₂): Considered a more attractive alternative to copper sulfate because it is more selective for cyanobacteria over other types of algae and higher plants. nih.gov It decomposes into water and oxygen, posing no long-term pollution risk. nih.gov Studies have shown that H₂O₂ can effectively eliminate Planktothrix and Microcystis. ciphi.ca However, research has also indicated that while it reduces cyanobacterial biomass, it can lead to a significant release of dissolved microcystins into the water. researchgate.net
Peracetic Acid: This compound is also used as an algicide and, like hydrogen peroxide, is known for its effectiveness.
The table below summarizes the efficacy of common algicides.
| Algicide | Target Organism(s) | Efficacy & Findings |
| Copper Sulfate | Cyanobacteria and other algae | Effective, but non-selective and can be toxic to other aquatic life. nih.gov |
| Hydrogen Peroxide | Primarily Cyanobacteria | Selective for cyanobacteria. nih.gov Effective at eliminating Planktothrix and Microcystis. ciphi.ca May cause a release of dissolved toxins. researchgate.net |
| Peracetic Acid | Cyanobacteria | Effective algicide. |
Clay Flocculation and Sediment Capping Strategies
These methods focus on physically removing cyanobacteria from the water column and preventing the release of nutrients from sediments.
Clay Flocculation: This technique involves applying a flocculant, such as modified clays (B1170129) or chemical coagulants like chitosan (B1678972) and ferric chloride (FeCl₃), to the water. ciphi.ca The flocculant binds with suspended particles, including cyanobacterial cells, forming larger, heavier aggregates (flocs) that settle to the bottom. epa.gov This process removes the cells from the water column and can also strip dissolved nutrients like phosphorus. epa.gov One study found that chitosan and FeCl₃ significantly reduced the biomass of Microcystis and Anabaena by up to 95%. ciphi.ca
Sediment Capping: This involves applying a layer of material to the sediment surface to act as a barrier. This barrier prevents the release of internally loaded nutrients, particularly phosphorus, from the sediment back into the water column, thereby reducing the fuel for future algal blooms. epa.gov A common material used for this is alum (aluminum sulfate). epa.gov When alum is applied, it forms a floc that settles on the sediment, binding with phosphorus and preventing its release. epa.gov
Ultrasonic Treatments and Other Physical Control Methods
Ultrasonic treatment is an emerging physical method for controlling cyanobacterial blooms and subsequently managing this compound contamination. This technology utilizes ultrasonic waves to induce cavitation, the formation and collapse of microbubbles in the water. This process can rupture the gas vesicles of cyanobacteria, causing them to lose buoyancy and sink, thereby inhibiting their growth by limiting access to light. mdpi.com Some studies have shown that ultrasonic irradiation can also disrupt the cell wall and membrane, interrupt photosynthetic activity, and inhibit cell division. mdpi.com
The effectiveness of ultrasonic treatment is dependent on factors such as frequency, power intensity, and duration of exposure. Research has demonstrated that low-frequency ultrasound is effective in reducing cyanobacterial biomass. uni-lj.si For instance, one study using a large-scale lab experiment with a high-density Microcystis aeruginosa suspension found that biomass reduction was evident after 24 hours of continuous ultrasonication, with removal rates of 97% for cell count and 93% for chlorophyll (B73375) a after 48 hours. uni-lj.si
A critical aspect of ultrasonic treatment is its effect on this compound release and degradation. Short-term sonication may cause cell lysis and the release of intracellular toxins into the water. mdpi.commdpi.com However, prolonged exposure can lead to the degradation of the toxins themselves. uni-lj.si A study observed a sharp increase in dissolved microcystins after five hours of ultrasonication, but the concentration dropped below the detection limit after 24 hours of continuous treatment. uni-lj.siuni-lj.si This suggests that while initial cell lysis is a concern, continued application can degrade the released toxins. Ultrasonic irradiation at 640 kHz has been shown to cause the rapid degradation of this compound-LR. mdpi.com
Table 1: Effects of Ultrasonic Treatment on Microcystis aeruginosa and this compound
| Treatment Duration | Biomass Reduction (Cell Count) | Dissolved this compound Concentration | Reference |
|---|---|---|---|
| 5 hours | Not specified | Sharp increase | uni-lj.siuni-lj.si |
| 24 hours | Evident reduction | Below detection limit | uni-lj.siuni-lj.si |
| 48 hours | 97% | Not specified | uni-lj.si |
Other physical control methods for managing cyanobacterial blooms, which indirectly mitigate this compound risks, include:
Ex Situ Water Treatment Processes for this compound Removal
Coagulation-Flocculation-Sedimentation (CFS) for Cell and this compound Removal
Coagulation-flocculation-sedimentation (CFS) is a conventional water treatment process that can be effective in removing intact cyanobacterial cells, thereby also removing the intracellular microcystins. This process involves the addition of coagulants, such as aluminum sulfate (alum) or ferric chloride, which neutralize the charge of the cells and allow them to clump together (flocculation) and settle out (sedimentation). scirp.orgscirp.orgresearchgate.net More than 95% of algal cells can potentially be removed through this technique. scirp.orgscirp.org
The effectiveness of CFS for cyanobacterial cell removal depends on several factors, including the type and dose of the coagulant, pH, and the species of cyanobacteria present. researchgate.net For example, spherical Microcystis species are often easier to remove than filamentous species like Dolichospermum. researchgate.net Enhanced coagulation, which involves optimizing the coagulant dose and pH, can improve the removal of both cyanobacterial cells and dissolved microcystins through charge neutralization. scirp.orgscirp.org
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced oxidation processes (AOPs) are highly effective for degrading dissolved microcystins that are not removed by physical processes like CFS. igem.wiki AOPs generate highly reactive oxygen species, primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidants that can break down the stable cyclic structure of microcystins. nih.gov
Ozonation Kinetics and By-product Formation
Ozonation is a widely used and effective AOP for this compound degradation. wcwc.ca Ozone can react with microcystins directly or through the formation of hydroxyl radicals. The reaction is very rapid; for example, with an initial ozone concentration of 2 mg/L, the half-life of microcystins can be less than 20 seconds. nih.gov The effectiveness of ozonation is influenced by factors such as ozone dose, pH, and water temperature. nih.gov
The degradation of this compound-LR (MC-LR) by ozone primarily occurs at two sites: the diene bonds in the Adda side chain and the Mdha amino acid in the cyclic structure. researchgate.net The destruction of the Adda chain is crucial for detoxification. nih.gov The reaction follows second-order kinetics, with rate constants for MC-LR and MC-RR being reported as 6.79 x 10(4) M(-1)s(-1) and 2.45 x 10(5) M(-1)s(-1), respectively, at 20°C and pH 2. nih.gov
Ozonation can produce various by-products. At low ozone doses, larger intermediate products are formed, while higher doses lead to the formation of smaller by-products, including aldehydes such as formaldehyde, acetaldehyde, and methylglyoxal. nih.govresearchgate.net While ozonation effectively destroys the parent this compound molecule and reduces its toxicity, the formation of these by-products is a consideration for drinking water treatment. nih.gov
UV Irradiation and UV/H₂O₂ Systems for Photolysis
UV irradiation is another AOP used for this compound degradation. Direct photolysis by UV light can break down microcystins. nih.gov The effectiveness depends on the UV wavelength and intensity. nih.gov For instance, the half-life of this compound LR under 147 microW/cm2 UV irradiation was found to be 10 minutes, and it was completely decomposed by 2550 microW/cm2 UV after 10 minutes. nih.gov UV treatment can also lead to the isomerization of microcystins. nih.gov
The efficacy of UV treatment is significantly enhanced by the addition of hydrogen peroxide (H₂O₂), creating a UV/H₂O₂ system. researchgate.netmdpi.com In this process, the photolysis of H₂O₂ by UV light generates highly reactive hydroxyl radicals, which are the primary agents of this compound degradation. researchgate.netplos.org The UV/H₂O₂ process has been shown to be more efficient than UV photolysis alone. mdpi.comnih.gov
The degradation of this compound-LR in a UV/H₂O₂ system is a function of UV fluence and H₂O₂ concentration. researchgate.net One study achieved 93.9% removal of an initial 1 µM MC-LR concentration with a UV fluence of 80 mJ/cm² and an initial H₂O₂ concentration of 882 µM. researchgate.net The presence of natural organic matter (NOM) and alkalinity in the water can decrease the degradation rate by competing for hydroxyl radicals. researchgate.net The degradation of MC-LR by UV/H₂O₂ involves •OH attack, oxidation, and direct photolysis. plos.org The second-order rate constant for the reaction between MC-LR and •OH has been determined to be approximately 2.8 x 10¹⁰ M⁻¹s⁻¹. plos.org
Table 2: Comparison of this compound-LR Removal by UV and UV/H₂O₂
| Treatment | Conditions | Removal Efficiency | Reference |
|---|---|---|---|
| UV photolysis | 147 µW/cm² | 50% (half-life of 10 min) | nih.gov |
| UV/H₂O₂ | UV fluence: 80 mJ/cm², H₂O₂: 882 µM | 93.9% | researchgate.net |
| UV/H₂O₂ | Irradiance: 0.63 mW cm⁻², H₂O₂: 30 mg L⁻¹, Time: 30 min | 97.78% | scielo.org.co |
Fenton and Photo-Fenton Processes
The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce hydroxyl radicals. uu.nl This process is effective for degrading microcystins, with the reaction being relatively fast, often completing within 5 to 30 minutes. uu.nl The degradation efficiency is influenced by the initial concentrations of this compound, Fe²⁺, and H₂O₂.
The degradation of this compound-LR by the Fenton process primarily involves the hydroxylation of the Adda chain, which is key to detoxification. nih.gov Intermediates are formed through the addition of hydroxyl radicals to the Adda chain.
The photo-Fenton process is an enhancement of the Fenton process where UV light is used to stimulate the generation of more hydroxyl radicals, leading to a higher degradation efficiency. nih.gov The photo-Fenton process has been shown to achieve up to 84% removal of this compound-LR in the first 25 minutes and 100% removal in approximately 35-40 minutes. nih.gov A study investigating a UV/Fenton system reported a 90.65% removal efficiency for an initial MC-LR concentration of 5 µg·L⁻¹ with 300 µmol·L⁻¹ H₂O₂, 125 µmol·L⁻¹ FeSO₄, and 5 minutes of UV irradiation. nih.gov
The solar photo-Fenton process at neutral pH has also been investigated as a cost-effective and environmentally friendly option, demonstrating significant removal of both chemical oxygen demand (COD) and this compound-LR. rsc.org
Electrochemical Oxidation for this compound Mineralization
Electrochemical oxidation has emerged as a promising technology for the complete destruction of microcystins. nih.gov This process relies on the generation of highly reactive hydroxyl radicals (•OH) that can break down the complex and stable structure of this compound molecules. nih.gov The oxidation of this compound-LR (MC-LR), a common and potent variant, has been shown to be a diffusion-controlled and irreversible process. rsc.org
Studies have demonstrated that the rate of this compound-LR oxidation increases with the applied electrical current. For instance, at a current of 100 mA, a 1.0 mg/L solution of MC-LR can be treated with a half-life of just 2.5 minutes. nih.gov Importantly, high-performance liquid chromatography (HPLC) analysis has shown no detectable by-products after electrochemical treatment, suggesting complete mineralization of the toxin. nih.gov
The effectiveness of electrochemical oxidation can be influenced by various factors, including the type of electrode used and the presence of other substances in the water. Boron-doped diamond (BDD) electrodes have been found to be particularly effective. atlantis-press.com Combining electrochemical treatment with ultrasound (sonoelectrochemical oxidation) can further enhance the degradation efficiency. atlantis-press.com Research has shown that a synergistic effect exists between ultrasound and electrochemical processes, leading to faster and more complete mineralization of MC-LR. atlantis-press.com For example, applying ultrasound (20 kHz, 15 W) to an electrochemical system (6 mA cm-2) resulted in a 93% degradation of MC-LR within 5 minutes, achieving a residual concentration below the World Health Organization's guideline of 1.0 µg/L. atlantis-press.com
Adsorption Technologies for Dissolved this compound Removal
Adsorption is a widely used and effective method for removing dissolved microcystins from water. mdpi.com This technology utilizes materials with high surface area and porosity to bind and remove the toxins.
Granular Activated Carbon (GAC) Adsorption and Regeneration
Granular activated carbon (GAC) is a well-established adsorbent for this compound removal. epa.govresearchgate.net The effectiveness of GAC depends on several factors, including the type of carbon, its pore size, and the presence of natural organic matter (NOM), which can compete with microcystins for adsorption sites. epa.gov GAC derived from wood is often more effective than that from other sources due to its higher surface area and mesopore volume. nih.gov
The presence of NOM can significantly impact the lifespan of GAC beds, making it difficult to predict their adsorption capacity. Therefore, the condition of the carbon is a crucial factor, and more frequent regeneration may be necessary during harmful algal bloom seasons to maintain adequate adsorption capacity. epa.gov Biological activity within GAC filters can also contribute to this compound removal through biodegradation, potentially extending the filter's operational life. researchgate.net
Powdered Activated Carbon (PAC) Adsorption Dynamics
Powdered activated carbon (PAC) is another common adsorbent used in water treatment to remove microcystins. nih.gov The adsorption process is influenced by the properties of the PAC, the specific this compound variant, and the presence of dissolved organic matter (DOM). nih.gov
Research has shown that wood-based PAC, with its high surface area and mesopore volume, exhibits the highest adsorption rate and capacity for various this compound variants. nih.gov The properties of the PAC itself have been identified as a more critical factor in this compound removal than the properties of the this compound variant or the surrounding DOM. nih.gov The Freundlich adsorption model and the pseudo-second-order kinetic model are often used to describe the adsorption behavior and process of microcystins onto PAC. researchgate.net
The presence of natural organic matter, particularly humic substances and biopolymers, can inhibit the adsorption of microcystins onto PAC by competing for adsorption sites. rsc.org This competition is more pronounced in mesoporous carbons. rsc.org
Table 1: Comparison of PAC Types for this compound Removal
| PAC Type | Base Material | Key Characteristics | Performance for this compound Removal | Reference |
| Wood-based PAC | Wood | High surface area, high mesopore volume | Highest adsorption rate and capacity for multiple this compound variants. | nih.gov |
| Coal-based PAC | Coal | Moderate surface area and mesopore volume | Moderate adsorption capacity; performance can be significantly impacted by NOM. | nih.govrsc.org |
| Coconut-based PAC | Coconut Shells | Microporous structure | Poor performance for this compound removal. | rsc.org |
Novel Adsorbents (e.g., Biochar, Modified Clays, Nanomaterials)
In addition to conventional activated carbons, researchers are exploring novel adsorbents for enhanced this compound removal. These include biochar, modified clays, and various nanomaterials. mdpi.comacs.org
Biochar , a carbon-rich material produced from biomass, has shown potential for adsorbing microcystins. mdpi.com Its effectiveness is influenced by the pyrolysis temperature during its production, which affects its surface area and aromaticity. mdpi.com
Modified clays , such as iron-doped TiO2-pillared clays, have been investigated for the catalytic oxidation of this compound-LR. nih.gov These materials can facilitate a Fenton-type oxidation process, breaking down the large this compound molecules into smaller, less harmful intermediates. nih.gov
Nanomaterials , including mesoporous silica (B1680970) and carbon, offer high surface areas and tailored pore sizes for efficient this compound adsorption. mdpi.com For instance, mesoporous silica has demonstrated a very fast removal rate for both MC-LR and MC-RR. mdpi.com
Membrane Filtration Processes for this compound Retention
Membrane filtration is a physical barrier method that can effectively remove both intact cyanobacterial cells and dissolved microcystins. researchgate.net
Ultrafiltration (UF) and Nanofiltration (NF) Performance
Ultrafiltration (UF) is highly effective at removing intact cyanobacterial cells, thereby preventing the release of intracellular toxins. researchgate.net Studies have shown that UF can achieve over 98% removal of cell-bound microcystins. researchgate.net However, there is a potential for some cell lysis due to the shear forces of the feed pump, which could release a small percentage of toxins into the permeate. researchgate.net
Nanofiltration (NF) is capable of removing dissolved (extracellular) microcystins with high efficiency. epa.gov Rejection rates for microcystins and other cyanotoxins by NF membranes have been reported to be over 96%. researchgate.net The performance of NF depends on the membrane material, its pore size distribution, and the characteristics of the water being treated. epa.gov Combining NF with a pre-treatment step like dissolved air flotation (DAF) can result in a robust system that completely removes both cyanobacteria and their toxins. nih.gov
Table 2: Performance of Membrane Filtration for this compound Removal
| Membrane Process | Target | Removal Efficiency | Key Considerations | Reference |
| Ultrafiltration (UF) | Intracellular Microcystins (within cells) | >98% | Potential for minor cell lysis and toxin release. | researchgate.net |
| Nanofiltration (NF) | Extracellular Microcystins (dissolved) | >96% | Dependent on membrane properties and water quality. | researchgate.net |
| DAF-NF Sequence | Cyanobacteria and dissolved microcystins | 100% (complete removal) | Provides a safe barrier against both cells and toxins. | nih.gov |
Reverse Osmosis (RO) Efficacy for this compound Removal
Reverse osmosis (RO) is a pressure-driven membrane separation process that has demonstrated high efficacy in removing a wide range of contaminants from water, including dissolved salts and various organic compounds. The primary mechanism of removal in RO is size exclusion, where a semi-permeable membrane allows water molecules to pass through while blocking larger molecules. Given that the molecular weight of microcystins is typically around 1000, RO membranes are theoretically well-suited for their removal.
Research has confirmed the effectiveness of RO in retaining microcystins. Studies have reported retention rates greater than 95% for this compound-LR and this compound-RR. Similarly, nodularin (B43191), a structurally related toxin, is also effectively retained by RO membranes. The effectiveness of RO is not solely dependent on the molecular weight of the this compound but also on the integrity of the membrane and operating conditions. For instance, as the concentration of salts and toxins in the feed water (retentate) increases, there is a possibility of trace amounts of toxins passing through the membrane into the treated water (permeate). An increase in the salinity of the permeate can serve as an indicator of potential this compound breakthrough.
A study conducted by the Walkerton Clean Water Center in Canada highlighted that reverse osmosis systems are highly effective at removing the this compound toxin by 95% or more and can remove up to 99.9% of the blue-green algae cells that produce the toxins. excaliburwater.com This dual capability of removing both the toxin and the producing organisms makes RO a robust treatment option.
It is important to note that while RO is effective for removing extracellular (dissolved) microcystins, the high pressure involved in the process can cause the lysis (rupturing) of intact cyanobacterial cells. epa.gov This can lead to the release of intracellular toxins into the water, which must then be removed by the RO membrane. Therefore, pre-treatment steps to remove intact cells before the RO stage can be beneficial.
Interactive Data Table: Efficacy of Reverse Osmosis for this compound Removal
| Parameter | Finding | Source |
| This compound-LR and -RR Retention | >95% | |
| Nodularin Retention | High, but traces can be detected in permeate as retentate concentration increases. | |
| General this compound Removal | Up to 95% or more of the toxin. | excaliburwater.com |
| Blue-Green Algae Cell Removal | Up to 99.9%. | excaliburwater.com |
| Influencing Factors | Membrane integrity, operating pressure, concentration of toxins in feed water. | |
| Potential Issue | Cell lysis can release intracellular toxins. | epa.gov |
Biological Filtration Systems for this compound Biodegradation
Biological filtration is an increasingly recognized and environmentally sustainable technology for the removal of various organic contaminants from water, including microcystins. researchgate.netnih.gov This process relies on the activity of microbial communities that naturally colonize filter media, such as sand or granular activated carbon, to biodegrade target compounds. usda.gov Unlike physical removal methods that simply transfer the toxin from the water to another phase, biodegradation breaks down the this compound molecule, rendering it non-toxic.
The effectiveness of biological filtration hinges on the presence and activity of specific bacteria capable of degrading microcystins. nih.gov A key gene identified in this process is mlrA, which codes for an enzyme that performs the initial and crucial step of cleaving the cyclic structure of the this compound molecule. ascelibrary.org The presence of this gene in the biofilm of a biological filter is a strong indicator that biological degradation of microcystins is occurring. ascelibrary.org
Several studies have demonstrated the successful removal of microcystins using biological sand filters. Laboratory-scale experiments have shown complete removal of this compound-LR under various conditions, including different sand types, water sources, initial toxin concentrations, and temperatures. ascelibrary.org Enhanced degradation of this compound-LR has been observed in water inoculated with this compound-degrading bacteria compared to uninoculated water. nih.gov However, pilot-scale studies have also shown that biologically active slow sand filters can effectively degrade this compound-LR even without the introduction of specific bacterial strains, suggesting that native bacterial populations can be effective. nih.gov
The efficiency of biological filtration systems can be influenced by several environmental and operational factors. These include temperature, the availability of nutrients such as nitrate (B79036) and ammonium, and the presence of certain metal ions. researchgate.net Research is ongoing to optimize these conditions to enhance the growth and degradation kinetics of this compound-degrading bacterial consortia, with the goal of making biofiltration a more reliable and predictable treatment process for managing this compound contamination in drinking water. usda.gov
Interactive Data Table: Research Findings on Biological Filtration for this compound Removal
| Research Focus | Key Findings | Source |
| General Efficacy | Biological filtration is a highly efficient and environmentally sustainable process for removing microcystins. | researchgate.netnih.gov |
| Degradation Mechanism | Relies on microbial communities in filter media to biodegrade microcystins. | usda.gov |
| Key Genetic Marker | The mlrA gene, responsible for the initial degradation step, is a strong indicator of biological removal. | ascelibrary.org |
| Laboratory Studies | Complete removal of this compound-LR demonstrated under a range of conditions. | ascelibrary.org |
| Pilot-Scale Studies | Biologically active slow sand filters effectively degraded this compound-LR, even without inoculation. | nih.gov |
| Influencing Factors | Temperature, nutrient availability (nitrate, ammonium), and metal ion concentrations can affect degradation efficiency. | researchgate.net |
Biochemical Mechanisms and Molecular Interactions of Microcystin
Microcystin Binding and Inhibition of Protein Phosphatases (PP1 and PP2A)
Microcystins are potent inhibitors of the catalytic subunits of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), two of the major serine/threonine phosphatases in eukaryotic cells. lbl.govnih.gov This inhibition is a key mechanism of this compound toxicity, disrupting the cellular signaling pathways that rely on the reversible phosphorylation of proteins. lbl.gov The interaction between this compound and these phosphatases is a complex, two-step process involving both non-covalent and covalent binding. cdnsciencepub.comubc.ca
Structural Basis of this compound-Protein Phosphatase Complex Formation
The crystal structures of this compound in complex with PP1 and PP2A have provided significant insights into the molecular basis of their interaction. lbl.govacs.org this compound binds to three main regions on the phosphatase catalytic subunit: the active site, which contains two catalytic metal ions; a hydrophobic groove; and the β12-β13 loop region. lbl.gov
A crucial feature of this interaction involves the γ-linked D-glutamic acid (Glu) residue of this compound. lbl.govcdnsciencepub.com This residue's α-carboxyl group, along with the adjacent carbonyl oxygen, coordinates with the two catalytic metal ions in the phosphatase active site indirectly through water molecules. lbl.gov The (2S, 3S, 8S, 9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4(E), 6(E)-dienoic acid (Adda) residue, a unique non-proteinogenic amino acid characteristic of microcystins, inserts into a hydrophobic groove on the enzyme surface. mdpi.com
The interaction follows a two-step mechanism. Initially, there is a rapid, non-covalent binding and inactivation of the phosphatase. cdnsciencepub.comubc.ca This is followed by a slower, time-dependent formation of a covalent bond between the N-methyl-dehydroalanine (Mdha) residue of this compound and a cysteine residue (Cys-273 in PP1) within the active site of the phosphatase. lbl.govoulu.fi This covalent linkage, formed via a Michael addition reaction, leads to the irreversible inhibition of the enzyme. cdnsciencepub.commdpi.com
| This compound Residue | Interaction with Protein Phosphatase | Significance |
|---|---|---|
| γ-linked D-glutamic acid (Glu) | Indirectly coordinates with catalytic metal ions via water molecules. lbl.gov | Essential for initial binding and inhibition. cdnsciencepub.com |
| Adda | Inserts into a hydrophobic groove on the enzyme surface. mdpi.com | Contributes significantly to the binding affinity. mdpi.com |
| N-methyl-dehydroalanine (Mdha) | Forms a covalent bond with a cysteine residue in the active site. lbl.gov | Leads to irreversible inhibition of the phosphatase. cdnsciencepub.com |
Allosteric Modulation and Active Site Binding Dynamics
While the primary interaction of this compound is with the active site of PP1 and PP2A, the binding event also involves allosteric effects. The binding of this compound induces conformational changes in the phosphatase, particularly in the β12-β13 loop, which are more pronounced upon the formation of the covalent bond. lbl.gov The association of regulatory subunits with the catalytic subunit of PP1 can allosterically modulate the enzyme's conformation and substrate specificity. pnas.org This suggests that the cellular context and the specific holoenzyme composition can influence the inhibitory potency of this compound.
The dynamics of the binding process highlight a rapid initial non-covalent inhibition, followed by the slower covalent modification which renders the inhibition irreversible. lbl.govcdnsciencepub.com This two-step mechanism ensures a potent and lasting disruption of phosphatase activity.
Cellular Perturbations Induced by this compound Exposure
The inhibition of PP1 and PP2A by this compound leads to a state of hyperphosphorylation of numerous cellular proteins. This widespread dysregulation of protein phosphorylation results in a variety of cellular perturbations, affecting cytoskeletal integrity, metabolism, and cell survival pathways.
Disruption of Cytoskeletal Integrity and Cell Morphology (e.g., actin filaments, intermediate filaments)
One of the most striking effects of this compound exposure is the rapid and dramatic disruption of the cytoskeleton. plos.org This includes the disorganization and collapse of actin microfilaments, intermediate filaments, and microtubules. nih.govresearchgate.net
In hepatocytes, exposure to this compound-LR (MCLR) leads to an initial disorganization of intermediate filaments, followed by the collapse of both intermediate filaments and microtubules around the nucleus. nih.gov Alterations in actin filaments occur later, starting with aggregation beneath the plasma membrane and progressing to a complete collapse into a dense perinuclear bundle. nih.gov The disruption of intermediate filaments is linked to the hyperphosphorylation of proteins like keratins 8 and 18. plos.org The similarity of these effects across different cell types points to a common mechanism of action, though the specific sequence of cytoskeletal changes can vary. nih.gov
| Cytoskeletal Component | Effect of this compound Exposure | Underlying Mechanism |
|---|---|---|
| Actin Filaments (Microfilaments) | Initial aggregation under the plasma membrane, followed by collapse into a perinuclear bundle. nih.gov | Hyperphosphorylation of actin-associated proteins. researchgate.net |
| Intermediate Filaments | Disorganization and collapse around the nucleus. nih.gov | Hyperphosphorylation of keratin (B1170402) and vimentin (B1176767) filaments. plos.orgnih.gov |
| Microtubules | Disorganization and collapse around the nucleus. nih.gov | Hyperphosphorylation of microtubule-associated proteins. plos.org |
Alterations in Cellular Metabolism and Energy Homeostasis
This compound exposure significantly impacts cellular metabolism and energy balance. The inhibition of protein phosphatases disrupts the regulation of key metabolic enzymes. For instance, studies have shown that this compound-LR can lead to mitochondrial dysfunction. rsdjournal.org This includes a decrease in the mitochondrial transmembrane potential, which is a consequence of the inhibition of redox complexes. rsdjournal.org
Modulation of Apoptotic and Autophagic Signaling Pathways
This compound is a potent inducer of both apoptosis (programmed cell death) and autophagy. The inhibition of PP1 and PP2A leads to the hyperphosphorylation of proteins involved in these pathways. For example, this compound-LR can induce apoptosis by activating the endoplasmic reticulum (ER) stress response. frontiersin.org This is evidenced by the increased expression of ER stress markers such as GRP78 and CHOP. frontiersin.orgresearchgate.net
Concurrently, this compound exposure triggers autophagy, a cellular process for degrading and recycling cellular components. frontiersin.orgcapes.gov.br This is marked by an increase in the levels of autophagy markers like Beclin-1 and the conversion of LC3-I to LC3-II. frontiersin.org The relationship between autophagy and apoptosis in the context of this compound toxicity is complex. In some cases, autophagy may act as a protective mechanism, while in others, excessive autophagy can contribute to cell death. nih.gov Studies have shown that inhibiting autophagy can in some instances exacerbate this compound-induced apoptosis, while in others it can be protective, suggesting a cell-type and context-dependent role. frontiersin.orgcapes.gov.br
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation
This compound exposure is consistently linked to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products. nih.govmdpi.com This overproduction of ROS is considered one of the primary mechanisms of this compound toxicity, alongside the well-documented inhibition of protein phosphatases. nih.govnih.gov The generation of ROS has been observed in a variety of in vivo and in vitro animal systems, including fish and bivalves. nih.govnih.gov
The primary mechanisms behind this compound-induced ROS generation involve mitochondrial dysfunction. nih.govnih.gov Microcystins can interact with mitochondria, leading to the disruption of the electron transport chain. nih.govmdpi.com This impairment is a significant source of ROS, such as superoxide (B77818) and hydroxyl radicals. nih.gov Specifically, studies have pointed to the inhibition of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) dehydrogenase and the succinate (B1194679) dehydrogenase complex, which are key components of the mitochondrial respiratory chain. washington.edu This disruption not only leads to energy metabolism failure but also to an increase in electron leakage and subsequent formation of ROS.
Another critical factor in the induction of oxidative stress is the depletion of glutathione (B108866) (GSH), a major intracellular antioxidant. mdpi.comacs.org The incorporation of microcystins into cells can trigger a rapid decrease in the cellular GSH pool, compromising the cell's primary defense against oxidative damage and leading to an increased concentration of ROS. mdpi.comacs.org This cascade of events can lead to significant cellular damage, including lipid peroxidation, where ROS attack lipids in cell membranes, and DNA damage, ultimately triggering apoptosis or necrosis. nih.govresearchgate.net The production of ROS appears to be an early event in this compound toxicity, preceding lipid peroxidation and cell death, suggesting a causative role. nih.gov
Perturbations in Ion Homeostasis and Membrane Transport
This compound exposure significantly disrupts intracellular ion homeostasis, particularly that of calcium (Ca2+). The maintenance of a stable, low intracellular Ca2+ concentration is vital for numerous cellular signaling processes. Microcystins have been shown to alter the activities of key ion-translocating ATPases. washington.eduresearchgate.net
A primary target is the Ca2+-Mg2+-ATPase in mitochondria, and its alteration by microcystins disrupts the normal sequestration and release of Ca2+ by this organelle. washington.eduresearchgate.net This disruption of ion homeostasis can lead to a loss of the mitochondrial membrane potential (MMP), a critical indicator of mitochondrial health and a key event in the apoptotic pathway. washington.eduresearchgate.net In the gills of freshwater fish, Ca2+ transport is a finely regulated process involving apical Ca2+ channels and basolateral Ca2+-ATPases for extrusion. nih.gov While purified this compound-LR (MC-LR) did not show a direct inhibitory effect on the Na+/K+-ATPase or the ATP-driven Ca2+ transport in tilapia gill plasma membranes in one study, crude extracts of this compound-producing cyanobacteria did inhibit Ca2+ transport. nih.gov This suggests that other compounds within the cyanobacterial bloom may act synergistically with this compound or that the mechanism is more complex than direct enzyme inhibition in this specific context.
Transcriptomic and Proteomic Responses to this compound Exposure
Gene Expression Profiling in Exposed Biological Systems (Non-human focus)
Transcriptomic analyses have revealed widespread changes in gene expression in aquatic organisms upon exposure to this compound. These studies provide a global view of the cellular response to the toxin, highlighting the activation of various stress response and signaling pathways.
In a study on larval zebrafish (Danio rerio) exposed to MC-LR for 96 hours, global gene expression profiling identified a significant number of differentially expressed genes. epa.govresearchgate.net The number of affected genes increased with the concentration of MC-LR. epa.govresearchgate.net These genes were associated with known mechanisms of MC-LR toxicity, including pathways related to oxidative stress, apoptosis, and cell cycle regulation. epa.gov Interestingly, exposure to whole Microcystis cells, as opposed to purified MC-LR, resulted in a dramatic up-regulation of vitellogenin (vtg) genes, which is an indicator of exposure to estrogenic compounds. epa.govresearchgate.net This suggests that other substances produced by Microcystis may have endocrine-disrupting effects distinct from MC-LR toxicity. epa.gov
The following table summarizes the number of differentially expressed genes observed in larval zebrafish exposed to different treatments.
| Treatment Group | Number of Differentially Expressed Genes (≥1.7-fold change, p < 0.0001) |
| Microcystis aeruginosa extract (containing 4.5 µg/L MC-LR) | 206 |
| Purified MC-LR (5 µg/L) | 26 |
| Purified MC-LR (100 µg/L) | 128 |
| Purified MC-LR (1000 µg/L) | 258 |
| Data sourced from Rogers et al., 2011. epa.govresearchgate.netresearchgate.net |
These transcriptomic shifts provide molecular-level evidence of the widespread cellular disruption caused by this compound and associated cyanobacterial compounds, offering potential biomarkers for assessing exposure and effects in aquatic ecosystems.
Protein Abundance and Post-Translational Modification Analysis
Proteomic studies have been instrumental in identifying specific proteins and post-translational modifications (PTMs) that are altered following this compound exposure in non-human organisms. These analyses reveal the downstream consequences of gene expression changes and the direct effects of the toxin on protein function.
A key post-translational modification affected by this compound is phosphorylation. As potent inhibitors of protein phosphatase 1 (PP1) and PP2A, microcystins lead to a state of hyperphosphorylation of numerous cellular proteins. nih.govnih.gov A phosphoproteomic analysis of medaka fish (Oryzias latipes) liver exposed to MC-LR identified significant changes in the phosphorylation status of several proteins. nih.gov For instance, phenylalanine hydroxylase and keratin 18 showed increased phosphorylation, consistent with the inhibition of PP2A. nih.gov
Chronic exposure of zebrafish to MC-LR led to remarkable alterations in the abundance of 22 different proteins involved in cytoskeleton assembly, metabolism, oxidative stress, and signal transduction. oup.com Similarly, studies on the freshwater mussel Unio pictorum identified 103 protein spots with statistical variations upon exposure to MC-LR, affecting proteins related to the cytoskeleton, oxidative stress pathways, detoxification, and energy metabolism. washington.eduresearchgate.net In Rainbow Trout and Lake Trout, MC-LR exposure activated cellular responses related to oxidative stress, apoptosis, and DNA repair at the proteome level. nih.gov
The table below details some of the proteins identified with altered abundance in the livers of zebrafish chronically exposed to MC-LR.
| Protein Identity | Biological Process | Change in Abundance (2 µg/l MC-LR) | Change in Abundance (20 µg/l MC-LR) |
| Tropomyosin | Cytoskeleton Assembly | Down-regulated | Down-regulated |
| Tubulin alpha chain | Cytoskeleton Assembly | Down-regulated | Down-regulated |
| ATP synthase subunit beta | Energy Metabolism | Down-regulated | Down-regulated |
| Fructose-bisphosphate aldolase | Glucose Metabolism | Up-regulated | Up-regulated |
| Peroxiredoxin-1 | Oxidative Stress | Up-regulated | Up-regulated |
| Glutathione S-transferase | Detoxification | Down-regulated | Down-regulated |
| 14-3-3 protein | Signal Transduction | Up-regulated | Up-regulated |
| Data adapted from a study on zebrafish liver proteome by Wang et al., 2010. oup.com |
These proteomic findings confirm that this compound toxicity is a complex process affecting multiple fundamental cellular functions and highlights specific proteins that could serve as biomarkers of chronic exposure. acs.orgoup.com
Interaction of this compound with Other Biological Targets and Pathways (If applicable)
While the primary mechanism of this compound toxicity is the potent inhibition of protein phosphatases 1 and 2A (PP1/PP2A), research indicates that the toxin's effects cascade through numerous other biological pathways and may involve interactions with other molecular targets. nih.govnih.gov
The inhibition of PP1/PP2A leads to the dysregulation of downstream signaling pathways that are controlled by phosphorylation. These include the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways (including ERK1/2, JNK, and p38), which are crucial for regulating cell proliferation, apoptosis, and stress responses. nih.gov Studies have shown that MC-LR exposure can increase the phosphorylation and activation of proteins within these pathways, contributing to uncontrolled cell growth and tumor promotion. nih.gov
Furthermore, high-throughput virtual screening studies have identified a range of potential novel molecular targets for various this compound congeners beyond PP1 and PP2A. mdpi.com A computational analysis screening four this compound variants against 1000 proteins suggested strong binding affinities to several other important proteins. mdpi.com These potential targets include:
CD38: A protein involved in metabolism and immune system regulation. mdpi.com
Toll-like receptors (TLR4, TLR8): Key components of the innate immune system involved in inflammation. mdpi.com
Butyrylcholinesterase (BChE): An enzyme involved in neuronal conduction. mdpi.com
Angiotensin-converting enzyme (ACE): A central component of the renin-angiotensin system. mdpi.com
Kinases (MST4, CLK1, LIMK1): Enzymes involved in cell cycle regulation and anti-apoptotic signaling. mdpi.com
These in silico findings suggest that microcystins have the potential to bind to a diverse set of molecular targets, which could trigger a wide array of biochemical alterations through various signal transduction pathways. mdpi.com While these interactions require further experimental validation, they broaden our understanding of the complex mechanisms of action of different this compound variants and suggest that the toxicological profile of this compound is more complex than previously understood. researchgate.netmdpi.com
Ecological Implications and Environmental Risk Assessment of Microcystin
Influence on Aquatic Biota at Population and Community Levels
Microcystin's toxicity extends across a wide array of aquatic organisms, leading to shifts in population dynamics and community composition. The differential sensitivity of various species to this toxin can lead to significant changes in the ecological landscape of affected water bodies.
Effects on Phytoplankton and Zooplankton Dynamics and Interactions
This compound plays a crucial role in shaping the planktonic community. Through allelopathy, certain this compound-producing cyanobacteria can inhibit the growth of other phytoplankton species, including diatoms and green algae, thereby gaining a competitive advantage. nih.govmdpi.com This can lead to a decrease in phytoplankton diversity and the dominance of toxic cyanobacterial blooms. For instance, some studies have noted a negative association between Microcystis and both diatom and green algae abundance, while observing a positive association with cryptophytes. nih.gov
Zooplankton, the primary grazers of phytoplankton, are also profoundly affected by this compound. The toxin can negatively impact zooplankton survival, growth, and reproduction. nih.govnoaa.gov This can lead to a shift in the zooplankton community structure, often favoring smaller-bodied species or more tolerant genotypes that are less efficient grazers. researchgate.netwilsonlab.com The decline of large, effective grazers like Daphnia can, in turn, reduce the top-down control on phytoplankton, potentially exacerbating cyanobacterial blooms. researchgate.netoup.com Some copepods have demonstrated the ability to selectively avoid consuming toxic Microcystis, which may inadvertently facilitate the dominance of these cyanobacteria by reducing grazing pressure on them while they continue to consume other, non-toxic phytoplankton. frontiersin.org
Table 1: Observed Effects of this compound on Phytoplankton and Zooplankton
| Organism Group | Observed Effects | References |
|---|---|---|
| Phytoplankton | Inhibition of growth in competing species (e.g., diatoms, green algae) through allelopathy. | nih.govmdpi.com |
| Can cause morphological and physiological changes in other algae. | mdpi.com | |
| Zooplankton | Decreased survival, growth, and reproduction. | nih.govnoaa.gov |
| Shifts in community composition towards smaller, less efficient grazers. | researchgate.netwilsonlab.com | |
| Inhibition of feeding in some species. | noaa.gov | |
| Potential for bioaccumulation of toxins. | gu.se |
Impact on Benthic Invertebrate Communities and Their Ecological Roles
The decline in the abundance and diversity of benthic invertebrates can have cascading effects on the ecosystem. scirp.org These organisms play crucial roles in nutrient cycling and the decomposition of organic matter. scirp.org A reduction in their populations can impair these essential ecosystem services and affect the structure and function of the entire food web. scirp.orgscirp.org
Table 2: Documented Impacts of this compound on Benthic Invertebrates
| Invertebrate Group | Impact | Ecological Consequence | References |
|---|---|---|---|
| Mayflies (Ephemeroptera) | Increased mortality of hatchlings. | Reduction in a key food source for fish. | scirp.org |
| Midges (Chironomidae) | Variable, as they are opportunistic omnivores. | Potential disruption of organic matter recycling. | scirp.org |
| General Benthic Community | Reduced biodiversity and abundance. | Altered community structure and impaired ecosystem functions. | scirp.orgscirp.org |
| Shift towards more pollution-tolerant species. | Changes in the functional roles within the community. | scirp.orgscirp.org |
Effects on Fish and Amphibian Populations within Ecosystems
Amphibians are also at risk from this compound contamination. Studies have shown that exposure to environmentally relevant concentrations of this compound can lead to increased mortality in larval amphibians. nih.gov Furthermore, sublethal exposure can have indirect effects, such as increasing the susceptibility of tadpoles to parasitic infections. nih.gov Given the global decline of amphibian populations, the additional stressor of this compound exposure in their freshwater habitats is a significant concern.
Table 3: Effects of this compound on Fish and Amphibian Populations
| Organism Group | Life Stage | Effects | References |
|---|---|---|---|
| Fish | Embryonic/Larval | Delayed hatching, reduced survival, decreased growth, developmental abnormalities. | researchgate.netmdpi.com |
| Juvenile/Adult | Liver damage (hepatotoxicity), impaired immune function, reproductive disturbances, mortality. | researchgate.netriptideweb.com | |
| Amphibians | Larval (Tadpoles) | Increased mortality, increased susceptibility to parasites. | nih.gov |
Influence on Aquatic Plants and Algae Communities (excluding human-centric effects)
This compound can have detrimental effects on aquatic plants and other algae. The toxin has been shown to inhibit the growth of various aquatic plants. mdpi.com This inhibition can result from a variety of mechanisms, including interference with photosynthesis and nutrient uptake. mdpi.comnih.gov For example, exposure to this compound can lead to a reduction in the ability of plant roots to absorb essential nutrients. nih.gov
The allelopathic properties of this compound also play a significant role in structuring algal communities. mdpi.com By suppressing the growth of competing algae, this compound-producing cyanobacteria can create conditions that favor their own proliferation, leading to the formation of dense, often monospecific, blooms. nih.gov This can drastically reduce the diversity of the primary producer community, with significant consequences for the entire aquatic food web. mdpi.com
Ecosystem-Level Responses to this compound Presence
The presence of this compound can trigger a series of responses that reverberate throughout the entire ecosystem, leading to fundamental changes in its structure and function.
Alterations in Nutrient Cycling and Food Web Structure
This compound can significantly alter nutrient cycling in aquatic ecosystems. The proliferation of cyanobacterial blooms, often fueled by nutrient enrichment, can lead to changes in the availability and forms of essential nutrients like nitrogen and phosphorus. uvm.edulimnology-journal.org When these blooms collapse and decompose, the subsequent microbial activity can consume large amounts of dissolved oxygen, creating hypoxic or anoxic conditions, particularly in benthic zones. uvm.edu This can further alter nutrient cycling by, for example, promoting the release of phosphorus from sediments, which can in turn fuel future blooms. uvm.edu
The toxic nature of this compound and the poor nutritional quality of the cyanobacteria that produce it can lead to major disruptions in the aquatic food web. gu.secore.ac.uk The suppression of more nutritious phytoplankton and the negative impacts on zooplankton populations can create a bottleneck in the transfer of energy to higher trophic levels. noaa.govresearchgate.net This can lead to a food web that is less efficient and dominated by organisms that are more tolerant of toxic cyanobacteria. researchgate.net The bioaccumulation of microcystins in various organisms, from zooplankton to fish, represents another significant alteration to the food web, with potential implications for the health of top predators. noaa.govgu.se
Changes in Microbial Community Composition and Function
Microcystins, potent hepatotoxins produced by cyanobacteria, can significantly alter the composition and function of microbial communities in aquatic ecosystems. oup.com The presence of these toxins acts as a selective pressure, influencing the abundance and diversity of various microbial groups. tandfonline.com
Research has shown that this compound exposure can lead to shifts in the dominant bacterial genera within a community. For instance, in lake sediments under anaerobic conditions, repeated exposure to this compound-LR (MC-LR) led to a change from a community dominated by Exiguobacterium and Acinetobacter to one where Prosthecobacter, Dechloromonas, and Agrobacterium were more prevalent. mdpi.com This shift is often accompanied by an initial suppression of microbial diversity, followed by a gradual recovery as the community adapts. mdpi.comnih.gov The increase in the relative abundance of certain bacteria, such as Dechloromonas, Pseudomonas, Hydrogenophaga, and Agrobacterium, has been positively correlated with the duration of MC-LR treatment, suggesting their potential role in this compound degradation. mdpi.com
The influence of microcystins extends to the "phycosphere," the area immediately surrounding cyanobacterial cells. The microbiome within Microcystis colonies is compositionally distinct from the free-living bacterial assemblages in the surrounding water. oup.com This suggests that this compound production may be a trait that helps shape the specific bacterial communities associated with Microcystis holobionts. oup.com These associated bacteria can, in turn, influence the cyanobacterial bloom dynamics through processes like nutrient recycling and the breakdown of organic matter. oup.comnih.gov
The table below summarizes the observed changes in microbial communities upon exposure to this compound.
| Microbial Group/Process | Observed Effect of this compound Exposure | References |
| Bacterial Community Composition | Shift in dominant genera (e.g., from Exiguobacterium to Prosthecobacter) | mdpi.com |
| Initial decrease in microbial diversity, followed by recovery | mdpi.comnih.gov | |
| Distinct microbiome within Microcystis colonies compared to free-living bacteria | oup.com | |
| Microbial Function | Inhibition of overall carbon metabolic activity | mdpi.com |
| Increased abundance of this compound-degrading genes (e.g., mlrA) | nih.gov | |
| Increased abundance of certain antibiotic resistance genes | tandfonline.com |
Environmental Risk Assessment Methodologies for this compound
The environmental risk assessment of this compound is a structured process designed to evaluate the potential harm posed by these toxins to aquatic ecosystems. This process generally follows a framework established by organizations like the U.S. National Research Council, which includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. koreascience.kr
Ecological hazard characterization aims to identify the adverse effects that microcystins can have on various aquatic organisms. aloki.hu This involves reviewing toxicological data from laboratory and field studies to determine the concentrations at which harmful effects occur. Microcystins have been shown to be toxic to a wide range of aquatic life, including algae, macrophytes, zooplankton, and fish. mdpi.comoup.com
A key component of hazard characterization is the development of species sensitivity distributions (SSDs). SSDs are statistical models that describe the variation in sensitivity to a toxicant among different species in an ecosystem. aquatics.org By compiling toxicity data for various aquatic organisms, researchers can create an SSD for this compound to estimate the concentration that would protect a certain percentage of species in the ecosystem.
Probabilistic ecological hazard assessment (PEHA) is another approach used to model the potential responses of aquatic organisms to this compound exposure. oup.com This method integrates environmental exposure data with experimental toxicity data to estimate the likelihood of adverse effects occurring in a particular environment. oup.com
Exposure assessment is the process of measuring or estimating the magnitude, frequency, and duration of contact of aquatic organisms with microcystins in their environment. aloki.hu This involves analyzing the concentration of microcystins in various environmental compartments, known as matrices. mdpi.com The primary matrices for this compound exposure assessment in aquatic ecosystems include:
Water: Microcystins can be present in both dissolved (extracellular) and cellular (intracellular) forms in the water column. aquatics.org Analytical methods such as Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are used to quantify this compound concentrations in water samples. researchgate.netrsc.org
Sediments: Microcystins can accumulate in sediments through the settling of cyanobacterial blooms and adsorption to particles. mdpi.commdpi.com This represents a long-term reservoir of toxins that can be reintroduced into the water column.
Biota: Aquatic organisms can accumulate microcystins in their tissues through ingestion of contaminated water or food. mdpi.commdpi.com Analyzing toxin concentrations in biological tissues is crucial for understanding bioaccumulation and the potential for trophic transfer through the food web. mdpi.comnih.gov
The spatial and temporal distribution of microcystins is highly variable, influenced by factors such as nutrient levels, water temperature, and pH. mdpi.comjeesci.com Therefore, comprehensive exposure assessments require monitoring across different locations and throughout bloom seasons.
Risk characterization is the final step in the risk assessment process, where the information from hazard characterization and exposure assessment is integrated to estimate the probability and magnitude of adverse ecological effects. koreascience.kr This involves comparing the measured or predicted environmental concentrations (PECs) of this compound with established toxicological reference values, such as the predicted no-effect concentration (PNEC) or water quality guidelines. researchgate.net
One common approach is the use of a Risk Quotient (RQ) . The RQ is calculated by dividing the PEC by the PNEC.
RQ = PEC / PNEC
An RQ value greater than 1 indicates a potential risk to the ecosystem, warranting further investigation or management actions. jeesci.com A study evaluating the ecological risk of MC-LR in global water bodies found that 17.5% of surveyed locations had low risks (0.1 < RQ ≤ 1), 10.2% had medium risks (1 < RQ ≤ 10), and 1.5% had high risks (RQ > 10). jeesci.com
Alert level frameworks are another tool used for risk management, particularly for recreational waters. nih.gov These frameworks establish tiered risk levels (e.g., low, moderate, high) based on cyanobacterial cell counts or this compound concentrations. nih.govnv.gov Each level triggers specific management actions, such as public advisories or restrictions on water use, to protect ecosystem and public health. nv.gov The World Health Organization (WHO) has developed such a framework that many countries have adapted for their national guidance. nih.govnv.gov
The table below provides an example of a risk characterization framework based on risk quotients.
| Risk Quotient (RQ) | Risk Level | Interpretation | References |
| RQ ≤ 0.1 | No significant risk | The environmental concentration is well below the level expected to cause harm. | jeesci.com |
| 0.1 < RQ ≤ 1 | Low risk | There is a potential for adverse effects, and monitoring is recommended. | jeesci.com |
| 1 < RQ ≤ 10 | Medium risk | Adverse ecological effects are likely to occur. | jeesci.com |
| RQ > 10 | High risk | Significant adverse ecological effects are expected. | jeesci.com |
Regulatory Frameworks and Management Strategies for Microcystin Control
International Guidelines and Recommendations for Microcystin in Water Resources
To address the health risks posed by microcystins, international bodies and national agencies have established guideline values and regulatory standards for their presence in water. These values are critical benchmarks for water quality management and public health protection.
The World Health Organization (WHO) has been a leader in assessing the risks of cyanobacterial toxins and has developed provisional guideline values for microcystins to protect public health worldwide. nih.govnih.gov These guidelines, based on toxicological data primarily for the most common variant, this compound-LR, cover both drinking and recreational water exposures. nih.govwho.int
For drinking water, the WHO has established a provisional lifetime guideline value of 1 µg/L for total this compound-LR (free plus cell-bound). who.intnhmrc.gov.au This value represents the concentration of the toxin that is not expected to pose a significant risk to health over a lifetime of consumption. nih.gov Recognizing the potential for short-term, high-concentration events, the WHO also provides a short-term provisional guideline value of 12 µg/L for drinking water. who.int
In the context of recreational water environments, where exposure can occur through ingestion, dermal contact, and inhalation, the WHO has set a provisional guideline value of 24 µg/L for microcystins. who.int The organization also suggests a tiered framework for recreational waters based on the probability of adverse health effects, using indicators like cyanobacterial cell counts or chlorophyll-a concentrations to trigger alerts and management actions. epa.gov
Following the WHO's lead, many countries and regions have adopted or developed their own standards for microcystins in drinking water, sometimes with minor adaptations based on local consumption patterns or risk assessments. nih.gov While there are no internationally binding regulatory limits, these national guidelines form the basis of risk management. canada.ca
United States : The U.S. Environmental Protection Agency (EPA) has not established federal regulatory limits for cyanotoxins in drinking water. epa.gov However, it has issued 10-day Health Advisories (HAs) for microcystins. These advisories recommend concentrations at or below 0.3 µg/L for bottle-fed infants and pre-school age children and 1.6 µg/L for school-age children through adults. epa.govprotectingfloridatogether.govoregon.gov Several states have also implemented their own guidance for recreational waters. nih.gov
Canada : Health Canada has established a Maximum Acceptable Concentration (MAC) of 1.5 µg/L (0.0015 mg/L) for total microcystins in drinking water. canada.cawaterstp.ca As a precautionary measure, a reference value of 0.4 µg/L is recommended when using tap water to prepare infant formula. publications.gc.ca For recreational waters, Canada's guideline is a maximum concentration of 10 µg/L for total microcystins. canada.ca
European Union : The EU's Drinking Water Directive includes a parameter for this compound-LR with a standard of 1.0 µg/L. wareg.orgeuropa.eu This standard is legally binding for all member states. wareg.org
Australia : The Australian Drinking Water Guidelines recommend a health-based guideline value that the concentration of total microcystins should not exceed 1.3 µg/L, expressed as this compound-LR toxicity equivalents. nhmrc.gov.au
The following table summarizes the drinking water guidelines and standards for total microcystins in various regions.
| Country/Region | Guideline/Standard Setter | Value (µg/L) | Notes | Citation(s) |
| International | World Health Organization (WHO) | 1.0 | Provisional lifetime guideline for total this compound-LR. | nih.govwho.int |
| Australia | National Health and Medical Research Council (NHMRC) | 1.3 | For total microcystins, expressed as this compound-LR toxicity equivalents. | nhmrc.gov.aucanada.ca |
| Canada | Health Canada | 1.5 | Maximum Acceptable Concentration (MAC) for total microcystins. | canada.cawaterstp.ca |
| European Union | European Commission | 1.0 | Parametric value for this compound-LR. | wareg.orgeuropa.eu |
| United States | Environmental Protection Agency (EPA) | 0.3 / 1.6 | 10-day Health Advisory (HA): 0.3 µg/L for pre-school children; 1.6 µg/L for others. Not a regulatory standard. | epa.govcityhpil.com |
World Health Organization (WHO) Guidelines for Environmental Water Quality
Policy Development and Implementation for Cyanobacterial Bloom Management
Effective management of this compound risks extends beyond setting numerical guidelines. It requires proactive policy development and the implementation of strategies that address the root causes of cyanobacterial blooms and provide tools for responding to toxic events.
Integrated Water Resource Management (IWRM) provides a framework for coordinating the management of water, land, and related resources to maximize economic and social welfare without compromising the sustainability of vital ecosystems. A primary long-term management option for controlling cyanobacterial blooms is reducing nutrient inputs from anthropogenic sources like agricultural runoff and wastewater. who.int IWRM encourages a holistic approach, involving collaboration among various stakeholders, including environmental and public health departments, agricultural sectors, water utilities, and regional regulators, to manage nutrient loads within a catchment. ncceh.cawho.int Water Safety Plans (WSPs), a key component of the IWRM concept promoted by the WHO, offer a structured risk assessment and management approach, from the water's source to the consumer's tap, that is highly effective for managing cyanobacterial risks. nih.govwho.int
To provide a timely response to bloom events, water authorities rely on early warning systems and robust monitoring programs. zuvic.com These programs are essential for detecting the onset of blooms and the presence of microcystins, allowing for preemptive actions to protect public water supplies and recreational users.
Key components of monitoring and early warning systems include:
Routine Monitoring : Water supplies susceptible to blooms should be routinely monitored. ncceh.ca This often starts with simple visual inspections for water discoloration or scum formation and field tests for turbidity. ncceh.cazuvic.com
Cell Counts and Biovolume : When blooms are detected, microscopic analysis to identify cyanobacterial species and determine cell densities or biovolume can provide an initial indication of risk. nhmrc.gov.auwho.int The WHO and other authorities have established alert levels based on these biological indicators. epa.gov
Toxin Analysis : Since the presence of cyanobacteria does not always equate to toxin production, direct measurement of this compound concentrations is crucial for accurate risk assessment. nhmrc.gov.au This can be done using various analytical methods. nih.gov
Predictive and Advanced Systems : Modern early warning systems are increasingly incorporating advanced technologies. The Cyanobacteria Assessment Network (CyAN) project, a multi-agency effort in the U.S., uses satellite data to detect and quantify cyanobacterial blooms in freshwater systems. usgs.gov Molecular methods, such as quantitative polymerase chain reaction (qPCR), can detect and quantify the genes responsible for this compound production (e.g., mcy genes), offering a predictive tool for forecasting toxin production before it reaches critical levels. nih.govnih.govmdpi.com
Integrated Water Resource Management (IWRM) Approaches
Public Communication and Stakeholder Engagement in Environmental Management
Effective communication and stakeholder engagement are critical pillars of managing the risks associated with this compound. ncceh.ca When monitoring indicates a potential health threat, a clear and timely communication plan is essential to inform the public and relevant authorities, enabling them to take appropriate action. ncceh.ca
Communication strategies often involve a multi-pronged approach:
Public Notification : Standard tools for public notification include press releases, social media updates, and the posting of standardized advisory signs at affected water bodies. astho.orgepa.gov The messaging should be simple, clear, and authoritative, defining the level of risk and outlining unsafe activities. epa.gov
Tiered Advisory Systems : Many jurisdictions use a tiered "traffic light" approach (e.g., Caution, Warning, Closure) to communicate varying levels of risk based on monitoring data. epa.gov This helps the public understand the severity of the bloom and the specific actions they should take.
Targeted Terminology : The language used in communications may be adapted for different audiences. While general terms like "harmful algal bloom" or "blue-green algae" are often used for the public, more specific terms like "this compound" are used when communicating with health professionals or water system operators. astho.org
Stakeholder Collaboration : A coordinated response involves multiple stakeholders. ncceh.ca Establishing clear roles and partnerships between public health agencies, environmental departments, water utilities, and local community leaders ensures a cohesive and effective response to bloom events. zuvic.comastho.org This collaboration is key to sharing the responsibilities of monitoring, public notification, and management, thereby extending the reach and impact of communication efforts. astho.org
Research Challenges, Gaps, and Future Directions in Microcystin Studies
Elucidating Novel Microcystin Variants and Their Characteristics
A primary challenge in this compound research is the immense structural diversity of the toxin. bohrium.comnih.gov Microcystins are cyclic heptapeptides, but variations in their amino acid composition lead to a vast number of different analogues, or congeners. bohrium.com While the structure of the first this compound was identified in the early 1980s, advances in analytical methods have led to a continuously growing list of variants, now numbering over 279. bohrium.comnih.gov
The general structure is characterized by variations most frequently occurring at the two L-amino acid positions (X and Z) and through demethylation at other amino acid positions. bohrium.comnih.gov This structural diversity is not trivial; it directly influences the toxin's biological activity and toxicity. pjoes.commdpi.com For instance, while this compound-LR (MC-LR) is often considered the most common and toxic variant, other congeners like this compound-LA (MC-LA) and this compound-LY (MC-LY) can become dominant under specific environmental conditions and exhibit different toxicological profiles due to their unique affinities for various cellular proteins. mdpi.comwcwc.ca
A significant research gap lies in the full characterization of these numerous variants. Definitive structural elucidation requires a combination of sophisticated and labor-intensive techniques, including purification, Nuclear Magnetic Resonance (NMR), amino acid analysis, and tandem mass spectrometry (MS/MS). bohrium.comnih.gov Recent research continues to uncover new variants in diverse and remote environments, such as the eight novel variants identified in Antarctic microbial mats, which included substitutions like glycine (B1666218), homoarginine, and acetyldemethyl ADDA. nih.gov Future research must focus on:
Systematically identifying and cataloging the full spectrum of MC variants produced in diverse geographical and ecological settings.
Determining the specific toxicity and biochemical properties of these less-studied congeners.
Understanding how environmental factors influence the expression and dominance of specific MC variants within a cyanobacterial population. mdpi.com
| Novel this compound Variants in Antarctica | Structural Characteristics |
| [d-Asp3] MC-RR variants | Contained glycine [Gly1] instead of alanine. nih.gov |
| [d-Asp3] MC-LR variants | Featured combinations of homoarginine [hAr2] or acetyldemethyl ADDA [ADMAdda5] substitutions. nih.gov |
Advancements in Real-Time and On-Site this compound Monitoring Technologies
Effective management of this compound risks depends on timely and accurate detection. Traditional analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are highly sensitive and can identify multiple variants. mdpi.com However, they are generally expensive, require sophisticated laboratory equipment and trained personnel, and are not suitable for rapid, on-site monitoring. mdpi.com Other common methods like the enzyme-linked immunosorbent assay (ELISA) are faster and more portable but can be limited by cross-reactivity with other substances, leading to potential overestimation of toxin levels, and they often fail to differentiate between the various MC congeners. mdpi.comnih.gov
A critical research direction is the development of technologies that are rapid, sensitive, portable, and cost-effective for real-time and on-site applications. Key advancements include:
Biosensors : Electrochemical and optical biosensors are gaining popularity as they can provide rapid, in-situ detection. These sensors are being designed to be more user-friendly and sensitive for field deployment.
Lab-on-a-Chip Devices : These microfluidic technologies integrate multiple laboratory functions onto a single small chip, enabling fast, portable, and automated analysis of water samples. nih.gov
DNA Nanotechnology : Leveraging the properties of DNA molecules, this approach offers highly sensitive and versatile detection methods with strong potential for real-time monitoring applications. acs.orgnih.gov
Integration with IoT : Connecting on-site biosensors to the Internet of Things (IoT) can create comprehensive monitoring networks that transmit data in real-time, allowing for early warning and rapid response to the development of toxic blooms.
| Comparison of this compound Monitoring Technologies | Sensitivity | Portability | Real-Time Capability | Cost |
| HPLC / LC-MS | Very High | Low | No | High |
| ELISA | High | High | Near | Moderate |
| Biosensors | High | High | Yes | Moderate-Low |
| Lab-on-a-Chip | High | Very High | Yes | Moderate-Low |
| DNA Nanotechnology | Very High | High | Yes | Emerging |
Understanding Complex Interactions within Microbial Communities and this compound Production Dynamics
Cyanobacterial blooms are not monocultures; they are complex ecosystems. Microcystis colonies, with their extensive extracellular polysaccharide layers, host a diverse community of heterotrophic bacteria, an area known as the phycosphere. nih.gov A major research challenge is to unravel the intricate and dynamic interactions within this microbiome and understand how they influence Microcystis growth and toxin production. wur.nlacs.org
Research has shown that these interactions are not passive. Associated bacteria can promote the growth of Microcystis by providing essential nutrients like nitrogen and phosphorus or by producing growth-promoting substances such as the plant hormone indole-3-acetate. frontiersin.org In turn, the cyanobacteria supply the bacteria with a source of dissolved organic carbon. nih.govfrontiersin.org
A fascinating and critical knowledge gap is the precise ecological role of this compound itself within these microbial interactions. Emerging evidence suggests that MC production is not solely for defense against grazers but also actively shapes the phycosphere microbiome. nih.gov Studies have shown that the microbial communities associated with toxin-producing Microcystis strains are significantly different and less diverse than those associated with non-toxic mutants. nih.gov This indicates that this compound may act as a selective agent, influencing community assembly and favoring specific bacteria that may engage in beneficial cross-feeding interactions with the cyanobacterium. nih.gov Future studies must move beyond simply cataloging co-occurring species to functionally characterizing these relationships to understand how they collectively drive bloom formation, toxicity, and persistence. wur.nlacs.org
Developing Sustainable and Cost-Effective this compound Removal and Mitigation Technologies
Removing microcystins from drinking and recreational water is a global priority. While effective, many conventional treatment methods have drawbacks. For example, adsorption onto granular activated carbon (GAC) can be effective, but the toxins are not destroyed and can be released back into the water. ref.ac.ukresearchgate.net Chemical oxidation processes can destroy the toxins but may produce harmful disinfection byproducts. ref.ac.uk There is a pressing need for mitigation technologies that are not only effective but also sustainable, cost-effective, and environmentally benign.
Future research is increasingly focused on nature-based and low-cost solutions:
Biodegradation : Using naturally occurring bacteria that can break down microcystins is a highly promising, eco-friendly approach. ref.ac.ukresearchgate.net Research projects like CyaNOtox are focused on isolating and applying efficient this compound-degrading bacteria in biofilters and aquatic ecosystems. imdea.org
Biologically Enhanced Biochar (BEB) : This innovative approach uses biochar, a low-cost porous material often derived from waste products like coconut shells, as a scaffold to immobilize toxin-degrading microbial communities. acs.org This creates a sustainable system that combines the mechanisms of adsorption and biodegradation for rapid toxin removal. acs.org
Multi-Soil-Layering (MSL) : This eco-technology uses a layered system of soil, pozzolan, and other local materials to filter and degrade microcystins. mdpi.com Preliminary studies have shown extremely high removal efficiency (>99%) and suggest it could be a promising, low-cost solution for treating contaminated water, particularly for irrigation or recreational use. mdpi.com
Advanced Oxidation Processes : Research continues to refine processes like photocatalysis using titanium dioxide (TiO2), which uses light energy to create radicals that destroy the toxin molecule, ensuring no toxic byproducts are released. ref.ac.uk
The ultimate goal is to develop a toolkit of robust, affordable, and sustainable technologies that can be adapted to various scales and economic contexts, from large municipal water treatment plants to small, rural water supplies. wcwc.caimdea.org
Comprehensive Ecological Risk Assessment of this compound Mixtures and Co-occurring Cyanotoxins
A significant gap in current risk assessment frameworks is the failure to account for the complexity of real-world cyanobacterial blooms. Blooms rarely produce a single toxic compound. nih.gov It is common to find a mixture of multiple this compound variants co-occurring with other classes of cyanotoxins, such as the neurotoxin anatoxin-a and the cytotoxin cylindrospermopsin. nih.govacs.org One study of blooms in the Midwestern U.S. found that 95% contained multiple this compound variants and 48% contained multiple classes of cyanotoxins. acs.org
This frequent co-occurrence presents a major challenge because the combined toxicological effects of these mixtures are largely unknown. nih.gov Current public health guidelines are typically based on the toxicity of a single variant, MC-LR, which may not be adequately protective when humans and wildlife are exposed to a complex cocktail of toxins. nih.goviwaponline.com There is an urgent need for research into the synergistic, additive, or antagonistic interactions of these toxin mixtures. Future ecological and human health risk assessments must evolve to:
Routinely monitor for a wide array of co-occurring cyanotoxins, not just microcystins.
Conduct toxicological studies on environmentally relevant mixtures of toxins.
Develop new models and guidelines that account for the cumulative risks of exposure to multiple toxins simultaneously. iwaponline.comnih.gov
Exploring Bioremediation Potential and Genetic Engineering for Enhanced Mitigation Strategies
Bioremediation, which harnesses microbial processes to break down pollutants, is a cornerstone of sustainable this compound mitigation. nih.gov The most well-studied genetic pathway for this compound biodegradation involves a cluster of genes known as mlrA, mlrB, mlrC, and mlrD. However, a significant research gap exists, as studies of natural environments have found that these genes are often not actively expressed even when microcystins are present. This strongly suggests that other, yet-to-be-characterized, microbial degradation pathways exist and may be more ecologically important. A key future direction is the discovery and characterization of these novel bioremediation pathways.
Furthermore, the field is exploring the potential of genetic engineering to create enhanced mitigation strategies. nih.govigi-global.com By using tools of metabolic engineering, it may be possible to improve the natural degradation capabilities of microorganisms. nih.govgjbeacademia.com This could involve:
Modifying microbes to increase their degradation rate and efficiency. nih.gov
Engineering organisms to be more resilient to environmental stressors found in contaminated sites.
Combining genetic pathways to break down multiple types of pollutants simultaneously.
While promising, the use of genetically engineered microorganisms (GEMs) for environmental cleanup carries its own challenges, primarily the need for thorough risk assessment before any release into the environment. researchgate.net Future research must balance the development of these powerful tools with careful consideration of their ecological safety and public acceptance. researchgate.netigi-global.com
Predictive Modeling of this compound Blooms under Climate Change Scenarios and Anthropogenic Pressures
Anticipating where and when toxic blooms will occur is crucial for proactive management. This requires robust predictive models that can account for the complex drivers of bloom formation, including nutrient loading and climatic factors. acs.org Climate change is a major complicating factor, as rising temperatures, increased atmospheric CO₂, and changes in precipitation patterns are expected to exacerbate the frequency, intensity, and geographic range of cyanobacterial blooms. royalsocietypublishing.orgmdpi.com
Modeling approaches generally fall into two categories:
Statistical Models : These models use historical data to find correlations between environmental variables (e.g., temperature, nutrients) and bloom occurrence. nih.gov They are useful for near-term forecasting but may be unreliable for long-term projections because future climatic conditions may diverge significantly from the historical record. nih.govwhoi.edu
Process-Based Models : These are more complex models that mechanistically simulate the physical, chemical, and biological processes that govern bloom dynamics. nih.gov They are better suited for projecting bloom responses to novel future conditions but are challenging to develop and parameterize. nih.govwhoi.edu
A key future direction is the integration of vast, multi-source datasets—including remote sensing data, in-situ sensor networks, and biological data—with artificial intelligence (AI) and machine learning (ML) approaches. acs.org Such models can better capture the highly nonlinear relationships that drive bloom dynamics. acs.org Furthermore, models must begin to incorporate the biological complexity of the system, such as the intraspecific diversity within Microcystis, as different strains exhibit varied responses to factors like temperature, which will fundamentally alter bloom dynamics in a warming climate. royalsocietypublishing.org The ultimate goal is to develop reliable forecasting systems that can provide early warnings and guide targeted management strategies under increasing anthropogenic and climatic pressures.
Interdisciplinary Research Needs and Collaborative Initiatives for Global this compound Management
The global proliferation of microcystins in freshwater ecosystems presents a complex challenge that transcends traditional disciplinary boundaries. mdpi.com Effectively managing the risks posed by these cyanotoxins necessitates a concerted and integrated approach, drawing upon expertise from a wide range of scientific fields. Furthermore, given the transboundary nature of water systems and the widespread occurrence of harmful algal blooms (HABs), international collaboration is paramount for developing and implementing sustainable management strategies. nih.govacs.org
A multidimensional approach is required to address the complexities of cyanotoxin contamination, regulation, and mitigation, involving numerous disciplines across the physical sciences, engineering, and technology. acs.org This integrated effort is crucial for improving water quality, protecting human and environmental health, and achieving global sustainable development goals, such as providing safely managed drinking water. acs.org
Interdisciplinary Research Needs
The multifaceted nature of this compound contamination underscores the critical need for interdisciplinary research. Key areas requiring collaborative investigation include:
Environmental Science and Ecology: A fundamental understanding of the environmental drivers of cyanobacterial blooms and this compound production is essential for predictive modeling and preventative management. frontiersin.orgusgs.gov Research in this area should focus on the interplay of factors such as nutrient loading (nitrogen and phosphorus), water temperature, light availability, and hydrodynamic conditions in promoting the growth of toxin-producing cyanobacteria like Microcystis aeruginosa. nih.govnih.gov There is also a need to investigate how climate change influences the frequency, intensity, and geographic distribution of these blooms. nih.govfrontiersin.org
Toxicology and Public Health: Assessing the full spectrum of health risks associated with this compound exposure requires close collaboration between toxicologists and public health professionals. nih.govaloki.hu While the hepatotoxicity of microcystins is well-documented, further research is needed to understand the chronic effects of low-level exposure, as well as the impacts of emerging this compound variants. mdpi.combohrium.com Epidemiological studies are crucial for establishing clear links between environmental exposure to microcystins and human health outcomes, including potential carcinogenic effects. nih.govaloki.hu
Analytical Chemistry and Sensor Technology: The development of rapid, sensitive, and cost-effective methods for detecting and quantifying microcystins in various environmental matrices is a significant research priority. mdpi.comwaterrf.org Current methods, such as enzyme-linked immunosorbent assays (ELISAs), have limitations in differentiating between various this compound congeners and can be prone to matrix interference. nih.gov Advanced analytical techniques and the development of novel in-situ sensors are needed for real-time monitoring and early warning systems. epa.gov
Water Treatment and Engineering: Innovative and sustainable technologies for removing microcystins from drinking water sources are urgently needed. mdpi.comwaterrf.org Research should focus on optimizing existing treatment processes, such as ozonation and granular activated carbon (GAC) filtration, and exploring new approaches like biological degradation and advanced oxidation processes. waterrf.orgnih.gov Collaboration between engineers and microbiologists can lead to the development of efficient bioremediation strategies using this compound-degrading bacteria. nih.govnih.gov
Social Sciences and Policy: Effective this compound management requires an understanding of the socio-economic drivers of water pollution and the development of robust regulatory frameworks. nih.gov Social scientists can contribute by assessing public perception of risk and developing effective communication strategies. epa.gov Policy experts are needed to translate scientific findings into evidence-based policies and international agreements for water quality management. acs.org
Collaborative Initiatives for Global this compound Management
Addressing the global this compound problem requires not only interdisciplinary research but also strong collaborative initiatives at regional and international levels. Such collaborations are essential for sharing knowledge, harmonizing monitoring and regulatory efforts, and building capacity in regions with limited resources.
Several international organizations, such as the World Health Organization (WHO), have played a key role in setting provisional guideline values for microcystins in drinking and recreational waters, providing a basis for national regulations. waterrf.orgwho.int
Key elements of effective global collaboration include:
Global Monitoring Networks: Establishing a global network for monitoring cyanobacterial blooms and toxin occurrence would provide invaluable data for assessing large-scale trends and risks. unesco.org Initiatives like CYANONET aim to create a clearinghouse for global data on CyanoHABs, enabling nations to better understand their distribution and manage their impacts. unesco.org Remote sensing technologies, combined with on-the-ground monitoring, can provide a powerful tool for tracking blooms worldwide. nih.gov
Harmonization of Methods and Standards: International agreement on standardized methods for sampling, analysis, and reporting of this compound data is crucial for ensuring data comparability and facilitating global risk assessments. epa.gov Collaborative efforts are needed to validate new analytical techniques and establish certified reference materials for a wider range of this compound congeners.
Capacity Building and Knowledge Transfer: Many developing countries lack the technical expertise and infrastructure to effectively monitor and manage this compound risks. acs.org International collaborations can facilitate capacity building through training programs, technology transfer, and the establishment of regional centers of excellence.
Joint Research Programs: Funding and coordinating international research projects can accelerate progress in understanding and mitigating the impacts of microcystins. nih.gov These programs should prioritize interdisciplinary research that addresses key knowledge gaps and promotes the development of innovative management solutions.
Integrated "One Health" Approach: Recognizing the interconnectedness of human, animal, and environmental health is fundamental to effective this compound management. A "One Health" approach encourages collaboration between public health officials, veterinarians, and environmental managers to address the multifaceted impacts of cyanotoxins. nih.gov
Q & A
Basic Research Questions
Q. What are the most reliable methods for detecting microcystin concentrations in environmental samples, and how should they be validated?
- Methodological Answer : Use Enzyme-Linked Immunosorbent Assay (ELISA) for rapid screening of total microcystins, ensuring calibration with certified standards (e.g., ENVIROLOGIX or Modern Water Inc. kits) . Confirmatory analysis via liquid chromatography-mass spectrometry (LC-MS) is recommended for congener-specific quantification. Validate methods by spiking samples with known this compound variants and assessing recovery rates (80–120%). Include duplicate measurements and negative controls to minimize cross-reactivity with non-target peptides .
Q. How should researchers design experiments to assess this compound production under varying environmental conditions?
- Methodological Answer : Conduct controlled laboratory cultures with cyanobacterial strains (e.g., Microcystis aeruginosa PCC7806) under gradient conditions (light intensity: 16–68 μmol photons/m²/s; nutrients: nitrogen-phosphorus ratios). Use mixed-model statistical approaches (e.g., restricted maximum likelihood (REML) in SAS) to analyze growth rates, toxin production, and gene expression (e.g., mcyB, mcyD transcripts) . Include triplicate biological replicates and normalize toxin concentrations to cell density or chlorophyll-a .
Q. What sampling protocols are critical for field studies investigating this compound dynamics in freshwater systems?
- Methodological Answer : Collect integrated water column samples to capture particulate and dissolved microcystins. Preserve samples immediately on ice, perform three freeze-thaw cycles for cell lysis, and filter through GF/C glass fiber filters . For temporal analysis, sample weekly during bloom seasons and pair with real-time sensors (phycocyanin, pH, specific conductance) to correlate toxin levels with environmental triggers .
Advanced Research Questions
Q. How can transcriptional regulation of the mcy gene cluster inform predictive models of this compound production?
- Methodological Answer : Quantify mcy gene expression via RNase protection assays or RT-qPCR under stressors (e.g., high light, oxidative agents like methylviologen). Normalize transcript levels to housekeeping genes (e.g., rnpB) and correlate with intracellular toxin quotas. Integrate transcript data into machine learning models (e.g., random forest) using predictors like light quality, nutrient thresholds, and cyanobacterial biomass .
Q. What statistical approaches resolve contradictions in this compound-nutrient correlation studies across ecosystems?
- Methodological Answer : Apply meta-analysis frameworks to reconcile conflicting findings (e.g., null correlations in Arkansas lakes vs. strong signals in Lake Erie ). Use multivariate regression with interaction terms to account for site-specific factors (e.g., dissolved organic carbon, hydraulic residence time). Prioritize datasets with paired toxin-nutrient measurements collected synchronously, and address spatial autocorrelation via mixed-effects models .
Q. How can predictive models balance real-time monitoring data with comprehensive environmental variables for toxin forecasting?
- Methodological Answer : Develop site-specific multiple linear regression models using ≥2 years of data. Prioritize real-time variables (phycocyanin fluorescence, pH) for operational forecasts, while incorporating lagged comprehensive factors (orthophosphate, N:P ratios) for research-grade models. Validate with receiver operating characteristic (ROC) curves to optimize sensitivity/specificity thresholds (e.g., 100% sensitivity in orthophosphate-enriched models) .
Q. What experimental designs best address the synergistic effects of multiple stressors on this compound biosynthesis?
- Methodological Answer : Employ factorial designs (e.g., light × temperature × nutrient gradients) in chemostat cultures. Measure toxin production, oxidative stress markers (e.g., glutathione), and mcy transcript dynamics. Use path analysis to disentangle direct vs. indirect effects of stressors. For field validation, apply structural equation modeling (SEM) to long-term monitoring data .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) improve this compound study design?
- Methodological Answer : Ensure feasibility by piloting toxin extraction protocols and securing permits for field sampling. Align novelty with understudied toxin congeners (e.g., MC-LA) or non-Microcystis producers (e.g., Westiellopsis). Address ethical considerations via open data sharing and adherence to harmful algal bloom (HAB) reporting guidelines .
Q. What computational tools enhance spatial-temporal analysis of this compound risks in large water bodies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
